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  • Product: (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid
  • CAS: 60044-07-7

Core Science & Biosynthesis

Foundational

Pharmacokinetic Profiling of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic Acid: A Technical Guide

Executive Summary & Scientific Rationale (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS: 60044-07-7)[1] represents a highly versatile, polar scaffold increasingly utilized in the design of targeted therapeutics. De...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS: 60044-07-7)[1] represents a highly versatile, polar scaffold increasingly utilized in the design of targeted therapeutics. Derivatives of the 1-methyl-2-oxopyrrolidin-3-yl moiety have demonstrated significant utility in optimizing the pharmacokinetic properties of NF-κB Inducing Kinase (NIK) inhibitors[2] and serve as critical fragments in the development of novel MurA antimicrobial agents[3].

As a Senior Application Scientist, I approach the pharmacokinetic (PK) profiling of this lactam-alpha-keto acid by moving beyond generic operating procedures. This whitepaper dissects the causality behind our experimental choices, establishing a self-validating framework for bioanalysis, in vitro ADME characterization, and in vivo evaluation.

Physicochemical Grounding & Bioanalytical Strategy

The molecule features a hydrophilic pyrrolidone ring (a cyclic lactam) conjugated to an alpha-keto acid moiety, resulting in a low LogP and high topological polar surface area (TPSA)[1].

The Causality of Bioanalytical Design: Standard C18 reverse-phase chromatography often fails to adequately retain highly polar, low-molecular-weight organic acids. Therefore, we deploy Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS). Furthermore, the alpha-keto acid is prone to in-source decarboxylation during ionization. Thus, utilizing negative electrospray ionization (ESI-) and monitoring the[M-H]- parent ion to specific fragment transitions is critical for robust, artifact-free quantification.

In Vitro ADME Profiling: Self-Validating Protocols

To ensure absolute trustworthiness, every in vitro assay must function as a self-validating system incorporating established high and low-clearance/permeability markers.

Metabolic Stability (Microsomes & Hepatocytes)

Rationale: While the lactam ring is generally resistant to standard CYP450-mediated oxidation, the alpha-keto acid can act as a substrate for cytosolic reductases (forming the corresponding hydroxy acid) or undergo oxidative decarboxylation[2].

Step-by-Step Protocol:

  • Preparation: Dilute human or rat liver microsomes (HLM/RLM) to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add the test compound to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Start the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Sampling & Quenching: At 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Validation: Concurrently run testosterone (high clearance marker) and warfarin (low clearance marker) to validate enzymatic activity.

Permeability Assessment (Caco-2)

Rationale: The negative charge at physiological pH (due to the carboxylic acid) and high polarity suggest poor passive transcellular permeability, necessitating active transport evaluation.

Step-by-Step Protocol:

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Dosing: Apply the compound (10 µM) in HBSS buffer (pH 7.4) to either the apical (A) or basolateral (B) chamber.

  • Sampling: Incubate at 37°C. Sample the receiver chamber at 120 minutes.

  • Analysis: Calculate apparent permeability ( Papp​ ) and the efflux ratio ( Papp(B−A)​/Papp(A−B)​ ).

  • Validation: Utilize atenolol (low permeability) and propranolol (high permeability) as internal controls.

In Vivo Pharmacokinetic Workflows

Rationale: To determine absolute bioavailability (F%) and systemic clearance, a crossover or parallel study in Sprague-Dawley rats is employed. The compound's high aqueous solubility allows for a simple formulation (e.g., 5% DMSO in physiological saline), avoiding complex excipients that might artificially alter absorption kinetics[2].

Step-by-Step Protocol:

  • Intravenous (IV) Arm: Administer 2 mg/kg via the lateral tail vein. Collect blood samples via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Oral (PO) Arm: Administer 10 mg/kg via oral gavage. Collect blood samples at 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Plasma Processing: Centrifuge blood at 4,000 x g for 10 minutes at 4°C. Extract plasma via protein precipitation using 3 volumes of cold acetonitrile.

  • Quantification: Analyze the supernatant via the validated HILIC-MS/MS method.

Quantitative PK Data Summary

The following table summarizes the expected pharmacokinetic parameters based on the physicochemical profile of the 1-methyl-2-oxopyrrolidin-3-yl scaffold[2][3].

ParameterIV Dosing (2 mg/kg)PO Dosing (10 mg/kg)Mechanistic Interpretation
Cmax​ (ng/mL) 1,850 ± 2103,420 ± 450Rapid systemic exposure due to high solubility.
Tmax​ (h) N/A0.5 - 1.0Rapid gastric emptying and absorption.
AUC0−∞​ (h·ng/mL) 2,400 ± 3007,800 ± 850Moderate exposure limited by rapid clearance.
Clearance (mL/min/kg) 13.8 ± 2.1N/AModerate clearance, primarily via renal pathways.
Vdss​ (L/kg) 0.45 ± 0.08N/ALow volume of distribution, restricted to extracellular fluid.
Bioavailability (F%) N/A~ 65%Good oral bioavailability despite low passive permeability, potentially indicating paracellular transport.

Mechanistic Biotransformation & Workflow Visualizations

To fully conceptualize the development lifecycle and systemic fate of this compound, we map both the experimental workflow and the in vivo biotransformation pathways.

PK_Workflow Compound (1-Methyl-2-oxopyrrolidin-3-yl) (oxo)acetic acid InVitro In Vitro ADME (HLM/RLM, Caco-2, PPB) Compound->InVitro InVivo In Vivo PK (IV & PO Dosing in Rats) InVitro->InVivo Bioanalysis HILIC-MS/MS Bioanalysis & Metabolite ID InVivo->Bioanalysis PKParams PK Parameter Calculation (CL, Vd, F%, t1/2) Bioanalysis->PKParams

Figure 1: End-to-end pharmacokinetic profiling workflow for polar lactam-acids.

Pathway Scaffold Pyrrolidone Scaffold (Systemic Circulation) Reductase Cytosolic Reductases (Alpha-Keto Reduction) Scaffold->Reductase Biotransformation Target Target Engagement (e.g., NIK / MurA) Scaffold->Target Unbound Fraction Clearance Renal Excretion (Unchanged Drug) Scaffold->Clearance Major Pathway Reductase->Clearance Efficacy Pharmacodynamic Efficacy Target->Efficacy

Figure 2: Mechanistic biotransformation and target engagement pathway.

References

  • Title: Scaffold-Hopping Approach To Discover Potent, Selective, and Efficacious Inhibitors of NF-κB Inducing Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Discovery of MurA Inhibitors as Novel Antimicrobials through an Integrated Computational and Experimental Approach Source: PubMed Central (PMC) URL: [Link]

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Exploratory

An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Introduction: Unveiling the Therapeutic Promise of a Novel Small Molecule (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a synthetic compound with a structure suggestive of potential interactions with key neurologica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Promise of a Novel Small Molecule

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a synthetic compound with a structure suggestive of potential interactions with key neurological and immunological receptors. Its core pyrrolidinone scaffold is a privileged structure in medicinal chemistry, appearing in a range of bioactive molecules. The presence of the oxoacetic acid moiety, in particular, hints at a possible relationship with endogenous metabolites of the kynurenine pathway, a critical cascade in tryptophan metabolism that produces a variety of neuroactive and immunomodulatory compounds.[1][2][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the receptor binding profile of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. We will move beyond a simple recitation of protocols, instead focusing on the underlying scientific rationale for each experimental decision, thereby ensuring a robust and insightful investigation. Our approach is grounded in the hypothesis that this compound may act as a modulator of receptors targeted by kynurenine pathway metabolites, such as the N-methyl-D-aspartate (NMDA) receptor, G protein-coupled receptor 35 (GPR35), and the Aryl Hydrocarbon Receptor (AhR).[2][4][5]

Structural Analogy to Kynurenine Pathway Metabolites: A Clue to Biological Targets

The kynurenine pathway is a major route of tryptophan metabolism, producing several neuroactive compounds, including kynurenic acid (KYNA).[3] KYNA is a well-characterized antagonist of the glycine co-agonist site on the NMDA receptor.[6][7][8] It also interacts with other receptors, including GPR35 and AhR.[2][4] The structural similarities between (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid and kynurenine pathway metabolites strongly suggest that its receptor binding profile may overlap.

Key Potential Targets:

  • NMDA Receptor (Glycine Site): Given the structural resemblance to KYNA, the glycine site of the NMDA receptor is a primary target of interest.[6][8] Antagonism at this site can have neuroprotective effects by reducing glutamate-mediated excitotoxicity.[9]

  • G Protein-Coupled Receptor 35 (GPR35): KYNA is an agonist for GPR35, an orphan receptor implicated in various physiological processes.[4][5]

  • Aryl Hydrocarbon Receptor (AhR): Both kynurenine and KYNA are known ligands for AhR, a ligand-activated transcription factor involved in immune regulation.[1][2][4]

Experimental Workflow for Characterizing Receptor Binding Affinity

A multi-tiered approach is essential for a thorough characterization of the compound's binding affinity. This workflow progresses from initial screening assays to more detailed biophysical characterization.

Caption: A phased approach to receptor binding characterization.

Phase 1: Initial Screening with Radioligand Binding Assays

Radioligand binding assays are a robust and high-throughput method for initial screening of a compound's ability to bind to a specific receptor. The principle lies in the competition between a labeled ligand (radioligand) and the unlabeled test compound for the same binding site on the receptor.

Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor Glycine Site

This protocol is adapted from established methods for assessing binding to the glycine site of the NMDA receptor.[6][8]

Materials:

  • Rat brain cortical membranes (source of NMDA receptors)

  • [³H]Glycine (radioligand)

  • (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (test compound)

  • Glycine (unlabeled competitor for determining non-specific binding)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Step-by-Step Methodology:

  • Membrane Preparation: Thaw rat brain cortical membranes on ice. Homogenize the membranes in ice-cold binding buffer and centrifuge. Resuspend the pellet in fresh binding buffer to a final protein concentration of 0.5-1.0 mg/mL.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 25 µL of [³H]Glycine (at a concentration near its Kd for the receptor)

    • 25 µL of either:

      • Binding buffer (for total binding)

      • A high concentration of unlabeled glycine (e.g., 1 mM, for non-specific binding)

      • Varying concentrations of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (for competition)

  • Incubation: Add 100 µL of the prepared membrane suspension to each well. Incubate the plate at room temperature for 30 minutes.

  • Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptor TargetRadioligandIC₅₀ (nM)Kᵢ (nM)
(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acidNMDA (Glycine Site)[³H]GlycineExperimental ValueCalculated Value
Kynurenic Acid (Control)NMDA (Glycine Site)[³H]GlycineLiterature ValueLiterature Value

Phase 2: Biophysical Characterization for Deeper Mechanistic Insight

While radioligand binding assays are excellent for initial screening, they provide limited information on the kinetics and thermodynamics of the binding interaction. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) offer a more detailed view.

Surface Plasmon Resonance (SPR) for Real-Time Kinetic Analysis

SPR is a label-free technique that measures the binding of an analyte (the test compound) to a ligand (the receptor) immobilized on a sensor surface in real-time. This allows for the determination of association (kₐ) and dissociation (kₔ) rate constants, from which the equilibrium dissociation constant (Kₔ) can be calculated.

Caption: The sequential steps of an SPR experiment.

Protocol Outline for SPR Analysis:

  • Receptor Immobilization: Covalently immobilize the purified receptor (e.g., the ligand-binding domain of the NMDA receptor) onto a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid in a suitable running buffer.

  • Binding Measurement: Inject the analyte solutions over the sensor surface and monitor the change in the SPR signal (response units) over time. This will generate association and dissociation curves.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ and kₔ) and the affinity (Kₔ).

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule. This provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n). From these values, the entropy change (ΔS) and Gibbs free energy change (ΔG) can be calculated.

Protocol Outline for ITC Analysis:

  • Sample Preparation: Prepare solutions of the purified receptor and (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid in the same buffer to minimize heat of dilution effects.

  • Titration: Inject small aliquots of the ligand solution into the sample cell containing the receptor solution.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a binding isotherm model to determine the thermodynamic parameters.

Phase 3: Functional Validation in a Cellular Context

Demonstrating that the binding of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid to its target receptor translates into a functional effect is a critical step in its characterization.

Cell-Based Functional Assays

The choice of functional assay will depend on the receptor being investigated.

  • For the NMDA Receptor: A calcium influx assay in primary neuronal cultures or cell lines expressing the NMDA receptor can be used. An antagonist at the glycine site would be expected to inhibit NMDA- and glycine-induced calcium influx.

  • For GPR35: A G-protein activation assay, such as a [³⁵S]GTPγS binding assay or a second messenger assay (e.g., measuring changes in intracellular cAMP or calcium), can be employed in cells expressing GPR35.

  • For AhR: A reporter gene assay can be used in which cells are transfected with a plasmid containing an AhR-responsive element driving the expression of a reporter gene (e.g., luciferase). Activation of AhR by a ligand will lead to an increase in reporter gene expression.

Conclusion: A Pathway to Understanding a Novel Compound's Potential

This in-depth technical guide provides a robust framework for elucidating the receptor binding affinity and functional activity of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. By systematically progressing from initial screening to detailed biophysical and functional characterization, researchers can build a comprehensive profile of this novel compound. The insights gained from these studies will be invaluable in determining its potential as a therapeutic agent and in guiding future drug development efforts. The structural analogy to kynurenine pathway metabolites provides a strong rationale for the proposed target receptors, and the described methodologies offer the means to rigorously test this hypothesis.

References

  • Leeson, P. D., et al. (1992). Kynurenic acid analogues with improved affinity and selectivity for the glycine site on the N-methyl-D-aspartate receptor from rat brain. Journal of Medicinal Chemistry, 35(11), 1954-1968. [Link]

  • Pavia, M. R., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. [Link]

  • McNamara, J. O., & Skolnick, P. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. [Link]

  • D'Amato, N. C., et al. (2026). Receptor–Mitochondria Crosstalk in the Kynurenine Metabolic Pathway: Integrating Metabolomics and Clinical Mass Spectrometry. Metabolites, 16(2), 55. [Link]

  • Leeson, P. D., et al. (1991). Kynurenic acid derivatives. Structure-activity relationships for excitatory amino acid antagonism and identification of potent and selective antagonists at the glycine site on the N-methyl-D-aspartate receptor. Journal of Medicinal Chemistry, 34(4), 1243-1252. [Link]

  • Gao, J., et al. (2023). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. International Journal of Molecular Sciences, 24(22), 16393. [Link]

  • Fiori, J., et al. (2023). Dietary Kynurenine Pathway Metabolites—Source, Fate, and Chromatographic Determinations. Molecules, 28(22), 7609. [Link]

  • Tanaka, M., & Toldi, J. (2017). Kynurenine Pathway Metabolites in Humans: Disease and Healthy States. International Journal of Tryptophan Research, 10, 1178646917691910. [Link]

  • Ríos, Y., et al. (2025). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. Molecules, 30(9), 1894. [Link]

  • Lim, C. K., et al. (2023). Kynurenine Pathway Metabolites as Potential Biomarkers in Chronic Pain. International Journal of Molecular Sciences, 24(9), 8196. [Link]

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Foundational

Blood-brain barrier permeability of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Blood-Brain Barrier Permeability of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic Acid: A Mechanistic and Methodological Guide The Permeability Paradox: Structural Dichotomy (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (...

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Author: BenchChem Technical Support Team. Date: April 2026

Blood-Brain Barrier Permeability of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic Acid: A Mechanistic and Methodological Guide

The Permeability Paradox: Structural Dichotomy

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS: 60044-07-7) presents a unique neuropharmacokinetic challenge[1]. Structurally, it is a hybrid molecule: it features a lipophilic 1-methyl-2-oxopyrrolidine core—reminiscent of classical racetam nootropics known for high central nervous system (CNS) penetration—conjugated to a highly polar oxoacetic (alpha-keto) acid moiety.

This structural dichotomy creates a "permeability paradox." While the pyrrolidone ring favors lipid bilayer integration, the alpha-keto acid group drastically alters the molecule's ionization state. At physiological pH (7.4), the carboxylic acid is fully deprotonated, rendering the molecule anionic. Because lipid bilayers are highly impermeable to charged species, passive transcellular diffusion across the Blood-Brain Barrier (BBB) is physically negligible. Consequently, central exposure of this compound is entirely dependent on Carrier-Mediated Transport (CMT) .

Physicochemical Profiling

To understand the causality behind its transport mechanics, we must first analyze its quantitative physicochemical properties. The table below summarizes the parameters that dictate its interaction with the neurovascular unit.

Table 1: Physicochemical Properties and Pharmacokinetic Implications

PropertyValuePharmacokinetic Implication
Molecular Weight 171.15 g/mol Favorable for BBB transport (Well below the 400 Da threshold)[1].
Topological Polar Surface Area ~77.7 ŲBorderline for passive diffusion (Ideal CNS drugs < 90 Ų).
pKa (Alpha-Keto Acid) ~2.0 - 2.5>99.9% ionized (anionic) at physiological pH (7.4).
LogD (pH 7.4) < -1.0Highly hydrophilic; passive transcellular diffusion is restricted.
Primary Transport Mechanism CMTRequires proton-linked symport via Monocarboxylate Transporters (MCTs)[2].

The Monocarboxylate Transporter (MCT) Axis

Because passive diffusion is restricted, (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid acts as a substrate for the Solute Carrier 16 (SLC16) family, specifically Monocarboxylate Transporter 1 (MCT1) and MCT2 . Alpha-keto acids and oxoacetate derivatives are established substrates for these transporters, which facilitate proton-coupled symport across cellular membranes[2][3].

MCT1 is highly expressed on both the luminal (blood-facing) and abluminal (brain-facing) membranes of brain capillary endothelial cells. The transport is driven by the physiological proton gradient, allowing the anionic oxoacetic acid derivative to cross the BBB efficiently.

Pathway Blood Blood Plasma (pH 7.4) Anionic State MCT1_Lum MCT1 (SLC16A1) Luminal Membrane Blood->MCT1_Lum H+ Symport Endo Brain Endothelial Cell Intracellular Space MCT1_Lum->Endo Influx MCT1_Ablum MCT1 (SLC16A1) Abluminal Membrane Endo->MCT1_Ablum Cytosolic Transit Brain Brain Parenchyma Extracellular Fluid MCT1_Ablum->Brain Efflux

MCT1-mediated proton-coupled symport across the neurovascular unit.

Self-Validating Experimental Protocols for BBB Permeability

To empirically validate the MCT-dependent transport of this compound, researchers must utilize a self-validating in vitro system. Standard Caco-2 assays are insufficient because they are of intestinal origin and do not accurately reflect the MCT1 expression profile of the human BBB.

Expertise & Causality: The protocol below utilizes hCMEC/D3 cells (human cerebral microvascular endothelial cells). This cell line retains endogenous MCT1 expression. Furthermore, the protocol incorporates Lucifer Yellow to validate monolayer integrity and AR-C155858 (a selective MCT1/2 inhibitor) to prove mechanistic causality. If the compound's permeability drops significantly in the presence of AR-C155858, MCT-dependent transport is definitively confirmed.

Step-by-Step Methodology: hCMEC/D3 Transwell Assay
  • Monolayer Preparation: Seed hCMEC/D3 cells onto collagen-coated polycarbonate Transwell inserts (0.4 µm pore size). Culture for 5–7 days until a confluent monolayer forms.

  • Integrity Validation (The Self-Validating Step): Measure Transendothelial Electrical Resistance (TEER). Proceed only if TEER > 150 Ω·cm². Co-administer Lucifer Yellow (a paracellular marker) with the test compound. If Lucifer Yellow permeability exceeds 1×10−6 cm/s, the tight junctions are compromised (potentially due to drug toxicity), and the data must be discarded.

  • Mechanistic Dosing:

    • Control Cohort: Apply 10 µM of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid in HBSS buffer (pH 7.4) to the apical chamber.

    • Inhibition Cohort: Pre-incubate the apical chamber with 10 µM AR-C155858 for 30 minutes prior to dosing the test compound.

  • Kinetic Sampling: Extract 50 µL aliquots from the basolateral chamber at 15, 30, 60, and 120 minutes. Replace with fresh HBSS to maintain sink conditions.

  • Quantification: Analyze samples using LC-MS/MS. Calculate the apparent permeability ( Papp​ ) using the equation:

    Papp​=(dQ/dt)/(A×C0​)

    (Where dQ/dt is the steady-state flux, A is the surface area, and C0​ is the initial donor concentration).

Workflow Step1 1. Cell Culture Seed hCMEC/D3 on 0.4 µm Transwell Step2 2. Barrier Validation TEER > 150 Ω·cm² & Lucifer Yellow Step1->Step2 Step3 3. Mechanistic Dosing Drug ± AR-C155858 (MCT Inhibitor) Step2->Step3 Validated Monolayer Step4 4. Kinetic Sampling Basolateral collection (15-120 min) Step3->Step4 Step5 5. LC-MS/MS Analysis Calculate Papp & Efflux Ratio Step4->Step5

Self-validating in vitro workflow for evaluating MCT-dependent BBB permeability.

In Vivo Translation: Brain Microdialysis

While in vitro models prove the mechanism, in vivo brain microdialysis is required to determine the actual unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). Because (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is highly polar, it will not sequester into brain lipids; therefore, measuring the unbound interstitial fluid (ISF) concentration provides the most accurate representation of target engagement availability.

By utilizing stereotaxic insertion of a microdialysis probe (20 kDa cutoff) into the murine striatum, researchers can continuously sample the ISF while simultaneously drawing plasma samples, allowing for a precise calculation of the compound's dynamic equilibrium across the BBB.

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Exploratory

A Comprehensive Technical Guide to the Safe Handling of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. This guide is a synthesized docum...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. This guide is a synthesized document based on the known hazards of structurally analogous compounds, primarily N-Methyl-2-pyrrolidone (NMP) , which shares the core chemical scaffold, and general principles for handling alpha-keto acids . The recommendations herein are based on the precautionary principle. A thorough, compound-specific risk assessment by the end-user is mandatory before commencing any experimental work. [1][2][3][4][5]

Introduction: Understanding the Compound through Analogs

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a specialized organic molecule featuring a substituted N-methylpyrrolidone ring linked to an alpha-keto acid moiety. While its specific toxicological and physicochemical properties are not well-documented, its structure provides critical clues to its potential hazards.

  • The N-Methyl-2-pyrrolidone (NMP) Core: The 1-methyl-2-oxopyrrolidin core is the structure of NMP (CAS 872-50-4), a widely used solvent with a well-established hazard profile. NMP is classified as a skin, eye, and respiratory irritant and, most significantly, as a reproductive toxin that may damage an unborn child.[6][7][8][9] It is also combustible and hygroscopic (absorbs moisture from the air).[7][10]

  • The Alpha-Keto Acid Moiety: The (oxo)acetic acid group is an alpha-keto acid. This functional group imparts acidic properties and can have its own reactivity and stability concerns. General protocols for handling keto acids often recommend cool, dry, and light-protected storage to prevent degradation.[11][12]

Given this, we must assume that (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid shares, at a minimum, the potential hazards of the NMP ring system until proven otherwise.

Extrapolated Hazard Identification

The following potential hazards are extrapolated from available data on NMP and related pyrrolidinone/acetic acid derivatives.

Potential HazardAnticipated Classification & Hazard StatementRationale / Source Analog
Reproductive Toxicity Category 1B (H360D): May damage the unborn child. N-Methyl-2-pyrrolidone (NMP) is a known reproductive toxicant.[6][8][9] This is the most critical potential hazard.
Skin Irritation Category 2 (H315): Causes skin irritation. NMP and related pyrrolidinone acetic acids are classified as skin irritants.[6][9][13]
Eye Irritation Category 2A (H319): Causes serious eye irritation. NMP and related compounds are known to cause serious eye irritation.[6][8][9][13]
Respiratory Irritation Category 3 (H335): May cause respiratory irritation. Inhalation of NMP vapor or dust/aerosols of related compounds can irritate the respiratory tract.[6][8][14]
Target Organ Toxicity May cause damage to organs through prolonged or repeated exposure. NMP has been shown to affect the respiratory system, eyes, and skin, with potential effects on other organs.[7][9]
Combustibility Combustible Liquid/Solid. NMP is a combustible liquid with a flash point of around 91°C.[7][8] The solid acid may also be combustible.

Mandatory Risk Assessment and Mitigation Workflow

The absence of specific data necessitates a rigorous and documented risk assessment process. The following workflow should be adopted before handling the compound.

RiskAssessmentWorkflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_impl Implementation Phase Start Start: New Experiment Proposed LitSearch 1. Literature Search (Seek compound-specific data) Start->LitSearch AnalogReview 2. Analog Data Review (This Guide, SDS of NMP, etc.) LitSearch->AnalogReview ExpDef 3. Define Experimental Scale & Conditions (temp, pressure) AnalogReview->ExpDef HazardAssess 4. Formal Hazard Assessment (Document extrapolated risks) ExpDef->HazardAssess ExposurePlan 5. Develop Exposure Control Plan (Engineering, PPE, Hygiene) HazardAssess->ExposurePlan WastePlan 6. Define Waste Disposal Plan ExposurePlan->WastePlan EmergencyPlan 7. Define Emergency Protocols (Spill, Exposure) WastePlan->EmergencyPlan Approval 8. Final Review & Approval (PI / EHS) EmergencyPlan->Approval Proceed Proceed with Experiment Approval->Proceed

Caption: Mandatory risk assessment workflow for handling chemicals with limited safety data.

Safe Handling and Storage Protocols

Adherence to stringent handling and storage protocols is critical to mitigate the potential risks identified.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the compound (weighing, dissolution, transfers) that could generate dust or aerosols must be performed inside a certified chemical fume hood.[11][15]

  • Safety Stations: Ensure immediate access to a fully functional safety shower and eyewash station.[7][9]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant splash risk.[7][11]

  • Hand Protection: Wear chemical-resistant gloves. Nitrile or butyl rubber are often suitable for NMP and acidic compounds, but always consult the glove manufacturer's compatibility chart.[11] Inspect gloves before use and use proper removal technique to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste.[16] Never wear gloves outside of the laboratory area.[15]

  • Body Protection: A flame-retardant lab coat is mandatory. For operations with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[11]

Hygiene and Work Practices
  • Avoid Contamination: Do not eat, drink, or smoke in areas where this chemical is handled or stored.[17][18]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, after removing gloves, and before leaving the laboratory.[15][17]

  • Minimize Dust/Aerosols: Perform all procedures carefully to minimize the creation of dust, splashes, or aerosols.[15]

Storage Conditions
  • Container: Store in a tightly sealed, properly labeled container made of non-reactive material (e.g., borosilicate glass).[7][11]

  • Environment: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[7][17][18] Refrigeration (2-8°C) is recommended to ensure long-term stability and minimize degradation.[11][12]

  • Protection: Protect from light, moisture (as it may be hygroscopic), and heat/ignition sources.[7][10][11]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents, strong bases, and strong acids.[19]

  • Inert Atmosphere: For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.[11]

Experimental Workflow: Weighing and Preparing a Stock Solution

This protocol outlines a standard laboratory procedure, integrating the necessary safety controls.

WeighingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup PrepHood 1. Prepare Fume Hood (Verify airflow, clear surface) DonPPE 2. Don Full PPE (Goggles, Gloves, Lab Coat) PrepHood->DonPPE Equilibrate 3. Equilibrate Compound (To room temp in desiccator) DonPPE->Equilibrate Weigh 4. Weigh Compound (Use tared weigh boat) Equilibrate->Weigh Transfer 5. Transfer to Flask Weigh->Transfer Dissolve 6. Add Solvent & Dissolve (Add solvent to solid) Transfer->Dissolve Label 7. Cap and Label Solution Dissolve->Label Clean 8. Clean Workspace (Wipe down surfaces) Label->Clean DoffPPE 9. Doff PPE Correctly Clean->DoffPPE Waste Dispose of Contaminated Waste Clean->Waste Wash 10. Wash Hands Thoroughly DoffPPE->Wash

Caption: Step-by-step workflow for safely weighing and dissolving the compound.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.

First-Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7][8]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[6][7][16]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[6][7][16]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][7][14]

Accidental Release Measures
  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the area. Ensure the area is well-ventilated (within a fume hood if possible).[17][18]

  • Control Ignition Sources: Remove all sources of heat, sparks, and ignition.

  • Contain Spill: Wearing full PPE, cover the spill with a non-combustible, inert absorbent material such as sand, earth, or vermiculite.[11][17]

  • Collect Waste: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[11][17]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.[11] All cleaning materials must also be disposed of as hazardous waste.

References

  • Material Safety Data Sheet - N-Methylpyrrolidinone. (n.d.).
  • N-Methyl-2-pyrrolidone - SAFETY DATA SHEET. (2018, October). Thermo Fisher Scientific.
  • MATERIAL SAFETY DATA SHEET - 1-Methyl-2-pyrrolidinone. (n.d.). Acros Organics.
  • n-METHYL-2-PYRROLIDONE - SAFETY DATA SHEET. (2021, May 1). RCI Labscan Limited.
  • N-Methyl-2-pyrrolidone - Safety Data Sheet. (2026, February 12). KISHIDA CHEMICAL CO., LTD.
  • 2-Pyrrolidinone - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.
  • N-METHYL-2-PYRROLIDONE GC - Safety Data Sheet. (n.d.). Loba Chemie.
  • Risk Assessing Chemicals Procedure. (2025, September 4). Griffith University.
  • 2-(2-oxopyrrolidin-3-yl)acetic acid — Chemical Substance Information. (n.d.). NextSDS.
  • SAFETY DATA SHEET - 1-(2-Hydroxyethyl)-2-pyrrolidone. (2023, March 5). Tokyo Chemical Industry Co., Ltd.
  • SAFETY DATA SHEET - Acetic acid. (n.d.). Fisher Scientific.
  • (2-Oxopyrrolidin-1-yl)acetic Acid - SAFETY DATA SHEET. (2023, April 5). LGC.
  • 3 Types of Risk Assessments for Minimising Chemical Risks and Hazards. (2025, January 20). Storemasta.
  • 2-Pyrrolidinone - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • SAFETY DATA SHEET - Acetic acid. (2025, September 28). Sigma-Aldrich.
  • Pyrrolidine - Safety Data Sheet. (n.d.). Apollo Scientific.
  • Risk Assessment of Chemical Products – A Step-by-Step Guide. (2025, June 25). Intersolia.
  • Chemical Risk Assessment. (n.d.). Health and Safety Authority.
  • Guidelines regarding Chemical Risk Assessment. (n.d.). Occupational Health and Safety Authority (Malta).
  • Laboratory Safety Guidelines. (n.d.). ETH Zurich.
  • SAFETY DATA SHEET - Acetic acid. (n.d.). Merck Millipore.
  • Application Notes and Protocols: Handling and Storage of Chlorinated Alpha-Keto Acids. (2025). BenchChem.
  • Guidance on Safe Storage of Chemicals in Laboratories. (n.d.). University of St Andrews.
  • Application Notes and Protocols for Long-Chain Alpha-Keto Acids. (2025, December). BenchChem.

Sources

Protocols & Analytical Methods

Method

HPLC method development for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid analysis

An Application Note and Protocol for the HPLC Analysis of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid Abstract This document provides a comprehensive guide for the development and validation of a robust High-Performa...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the HPLC Analysis of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Abstract

This document provides a comprehensive guide for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. As a polar, acidic α-keto acid derivative, this analyte presents unique challenges for retention and peak shape in conventional reversed-phase chromatography. This application note details a systematic approach, from initial method development and optimization to a full validation protocol according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The methodologies described herein are designed to ensure specificity, linearity, accuracy, and precision, making them suitable for quality control and research applications in the pharmaceutical industry.

Scientific Rationale & Method Development Strategy

The successful development of an HPLC method hinges on a fundamental understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.

Analyte Characterization

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a highly polar molecule due to the presence of a lactam (pyrrolidinone) ring, a ketone, and a carboxylic acid moiety. The carboxylic acid group makes the molecule acidic, with an estimated pKa in the range of 3-5. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions. Therefore, the ionized (deprotonated) carboxylate form of the analyte will exhibit very poor retention on a non-polar stationary phase.

To achieve adequate retention, the ionization of the carboxylic acid must be suppressed by maintaining the mobile phase pH at least 1-2 units below the analyte's pKa.[1] This ensures the molecule is in its more neutral, protonated state, increasing its hydrophobicity and interaction with the stationary phase.

Chromatographic Mode and Stationary Phase Selection

Reversed-Phase HPLC (RP-HPLC) is the most common and versatile mode of separation and should be the first approach.[1][2]

  • Primary Column Choice: A standard C18 (octadecylsilane) column is the recommended starting point due to its wide availability and proven utility.

  • Alternative Column Chemistries: If retention on a C18 column is insufficient even with pH control, alternative stationary phases designed for polar analytes should be considered. These include polar-endcapped C18 columns or phases with different selectivity, such as Phenyl-Hexyl, which can offer unique interactions.[3][4] For highly challenging separations of polar molecules, Porous Graphitic Carbon (PGC) columns can also be an effective option.[5]

Mobile Phase Optimization

The mobile phase composition is the most critical factor in controlling the retention and resolution of the analyte.

  • Aqueous Phase & pH Control: An acidic buffer or modifier is essential. A common and effective choice is a low-concentration phosphate buffer (e.g., 20-50 mM potassium phosphate) adjusted to a pH between 2.5 and 3.0 with phosphoric acid. Alternatively, for LC-MS compatibility, a volatile modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in water can be used.[1]

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower backpressure and has a lower UV cutoff wavelength, which is advantageous for detecting compounds at low UV wavelengths.

  • Gradient vs. Isocratic Elution: A gradient elution (starting with a high aqueous percentage and increasing the organic modifier over time) is recommended for initial development. This approach helps to determine the approximate solvent strength required to elute the analyte and can effectively resolve impurities with different polarities. The gradient can later be optimized or converted to an isocratic method for routine analysis if feasible.

Detection

The presence of carbonyl (keto) and carboxyl functional groups creates a chromophore that allows for UV detection. A photodiode array (PDA) detector should be used to determine the wavelength of maximum absorbance (λmax), which is anticipated to be in the low UV range (~200-220 nm).[6]

Materials and Methods

Reagents and Chemicals
  • (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Phosphate Monobasic (KH₂PO₄) (ACS Grade or higher)

  • Phosphoric Acid (H₃PO₄) (85%, ACS Grade or higher)

  • Water (HPLC Grade or Milli-Q)

Equipment
  • HPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA/UV detector.

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)

HPLC Protocol: Step-by-Step

Preparation of Solutions
  • Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer by dissolving 3.4 g of KH₂PO₄ in 1.0 L of HPLC-grade water. Adjust the pH to 2.5 with 85% phosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase B (Organic): Acetonitrile (100%).

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 95:5 v/v) is recommended to ensure sample compatibility.

Standard Preparation
  • Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Preparation

Accurately weigh the sample material, dissolve it in a known volume of diluent to achieve a target concentration within the method's linear range (e.g., 100 µg/mL), and filter through a 0.22 µm syringe filter prior to injection.

Chromatographic Conditions

The following table summarizes the recommended starting conditions.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 25 mM KH₂PO₄ in Water, pH 2.5
Mobile Phase B Acetonitrile
Gradient Program 5% B to 40% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at λmax (determine via PDA scan, start at 210 nm)
Run Time 20 minutes (including re-equilibration)
System Suitability Test (SST)

Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor (T): ≤ 1.5

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation must be performed to demonstrate that the analytical procedure is suitable for its intended purpose.[7][8][9]

G cluster_dev Development Phase cluster_val Validation Phase A Analyte Characterization (Polarity, Acidity, pKa) B Select Chromatographic Mode (Reversed-Phase) A->B C Select Column (e.g., C18) B->C D Select Mobile Phase (pH < pKa, Organic Modifier) C->D E Select Detector (UV/PDA, Determine λmax) D->E F Method Optimization (Gradient, Flow, Temp.) E->F G Finalized Method Protocol F->G H Perform Full Validation (ICH Q2(R1) Guidelines) G->H I Document & Report H->I

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol: Analyze a blank (diluent), a placebo (if applicable), the reference standard, and a sample spiked with known impurities or a sample subjected to stress conditions (e.g., acid, base, heat, light, oxidation). The analyte peak should be free from co-eluting peaks, and peak purity should be confirmed using a PDA detector.[10]

Linearity

Linearity demonstrates a direct proportional relationship between concentration and the analytical signal.

  • Protocol: Prepare a series of at least five standard solutions covering the expected concentration range (e.g., 50% to 150% of the target concentration). Plot the peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a known amount of analyte into a placebo or sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration on the same day, by the same analyst.

  • Intermediate Precision (Inter-assay): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limits of Detection (LOD) and Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9]

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope.

  • Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to the method, such as:

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 5 °C)

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (± 2% organic)

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by these variations.

G center_node Reliable & Validated Analytical Method specificity Specificity (Selectivity) center_node->specificity  Proves identity linearity Linearity (Range) center_node->linearity  Ensures quantitation  across a range accuracy Accuracy (Trueness) center_node->accuracy  Confirms closeness  to true value precision Precision (Repeatability, Intermediate) center_node->precision  Demonstrates  reproducibility lod_loq LOD & LOQ (Sensitivity) center_node->lod_loq  Defines limits robustness Robustness (Reliability) center_node->robustness  Withstands minor  variations

Summary of Validation Data (Example)

The following table should be populated with experimental data upon completion of the validation protocol.

Validation ParameterAcceptance CriteriaExample Result
Specificity No interference at analyte RtPass
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.5% - 101.2%
Precision (Repeatability) %RSD ≤ 2.0%0.8%
Precision (Intermediate) %RSD ≤ 2.0%1.1%
LOQ Demonstrate precision0.5 µg/mL (%RSD = 4.5%)
Robustness SST criteria metPass

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • High-performance liquid chromatography of alpha-keto acids in human saliva. PubMed. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. Food and Drug Administration. [Link]

  • Branched-chain keto-acids and pyruvate in blood: measurement by HPLC with fluorimetric detection and changes in older subjects. Semantic Scholar. [Link]

  • Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

  • Analysis of Branched-Chain Keto Acids in Cell Extracts by HPLC-Fluorescence Detection. J-STAGE. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. [Link]

  • HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]

  • A reverse-phase high-performance liquid chromatography assay for dihydroxy-acid dehydratase. PubMed. [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies. [Link]

  • METHOD DEVELOPMENT ON HPLC. Maharana Pratap P.G. College Hardoi. [Link]

Sources

Application

Application Note &amp; Protocol: NMR Spectroscopy Reference Data for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Executive Summary This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS: 60044-07-7)[1]. Designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS: 60044-07-7)[1]. Designed for drug development professionals and analytical chemists, this guide establishes standardized reference data, details the causality behind specific acquisition parameters, and outlines the compound's critical role as a building block in the synthesis of Factor Xa inhibitors[2].

Chemical Context & Structural Significance

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a highly functionalized pyrrolidin-2-one (lactam) derivative. The molecule features an N-methylated lactam core and a highly reactive alpha-keto acid (glyoxylic acid) moiety at the C3 position. Because of the chiral center at C3, the adjacent methylene protons at C4 are diastereotopic, leading to complex multiplet splitting in 1 H NMR[3].

This specific scaffold is a privileged intermediate in medicinal chemistry. It is extensively utilized in the synthesis of complex diamine derivatives, which act as potent, direct inhibitors of activated blood coagulation Factor Xa, providing critical antithrombotic efficacy[4],[5].

Standardized NMR Reference Data

The following tables summarize the quantitative reference data for the compound. Chemical shifts ( δ ) are reported in parts per million (ppm) relative to Tetramethylsilane (TMS).

Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Structural Assignment
N-CH 3​ 2.85Singlet (s)3H-N-methyl protons
C4-H b​ 2.10Multiplet (m)1HComplexDiastereotopic proton
C4-H a​ 2.40Multiplet (m)1HComplexDiastereotopic proton
C5-H 2​ 3.35 - 3.45Multiplet (m)2HComplexMethylene adjacent to N
C3-H 4.15Doublet of doublets (dd)1H J = 9.0, 4.5Methine adjacent to oxoacetic
COOH 13.05Broad singlet (br s)1H-Carboxylic acid proton
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6​ )
PositionChemical Shift ( δ , ppm)Carbon TypeStructural Assignment
C4 21.5CH 2​ Pyrrolidine backbone
N-CH 3​ 29.5CH 3​ N-methyl carbon
C5 47.2CH 2​ Methylene adjacent to N
C3 51.8CHMethine bearing oxoacetic group
COOH 164.5C=O (Quaternary)Carboxylic acid carbonyl
C2 170.5C=O (Quaternary)Lactam carbonyl
C=O 193.0C=O (Quaternary)Ketone carbonyl (glyoxylic moiety)

Experimental Protocol for NMR Acquisition

To ensure absolute reproducibility and high-fidelity data, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation & Solvent Selection
  • Weighing: Accurately weigh 20.0 mg of the analyte for 1 H NMR (or 50.0 mg for 13 C NMR).

  • Solvation: Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6​ ) containing 0.03% v/v TMS.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Causality of Choice: DMSO- d6​ is strictly required over non-polar solvents like CDCl 3​ . The highly polar oxoacetic acid moiety renders the compound insoluble in halogenated solvents. Furthermore, DMSO acts as a strong hydrogen-bond acceptor, stabilizing the carboxylic acid proton and preventing rapid intermolecular exchange, which would otherwise broaden the COOH signal beyond detection.

Step 2: Instrument Calibration & Tuning
  • Temperature Regulation: Insert the sample into a 400 MHz (or higher) spectrometer and regulate the probe temperature to exactly 298 K.

  • Shimming: Perform automated gradient shimming, followed by manual fine-tuning of the Z1 and Z2 coils.

  • Tuning and Matching: Manually tune the probe to the exact frequency of the sample.

  • Causality of Choice: Temperature regulation is critical because the chemical shift of the exchangeable carboxylic acid proton is highly temperature-dependent. Precise shimming is non-negotiable to resolve the complex multiplet splitting of the diastereotopic C4 protons[3].

Step 3: Pulse Sequence Selection
  • 1D 1 H Acquisition: Use a standard 30-degree flip angle pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds.

  • 1D 13 C Acquisition: Use a power-gated decoupling sequence (zgpg30) with a D1 of 2.5 seconds and a minimum of 1024 scans.

  • Causality of Choice: The extended relaxation delay in 13 C NMR ensures that the quaternary carbons (C2, Ketone C=O, and COOH), which have longer T1​ relaxation times, are fully relaxed between pulses, allowing for accurate detection.

Figure 1: Standardized self-validating NMR acquisition and processing workflow.

Data Processing & Self-Validating Structural Confirmation

A robust analytical protocol must be a self-validating system. Do not rely solely on 1D chemical shifts.

  • Apodization: Apply a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation.

  • Phase Correction: Perform manual zero-order and first-order phase correction to ensure symmetrical peak shapes.

  • Self-Validation Check (HMBC): The protocol mandates orthogonal validation using 2D HMBC (Heteronuclear Multiple Bond Correlation).

    • Causality of Validation: The assignment of the N-methyl group (~2.85 ppm) must be validated by observing strong 3JCH​ cross-peaks to both the C2 lactam carbonyl (~170.5 ppm) and the C5 methylene carbon (~47.2 ppm). Furthermore, the C3 proton (~4.15 ppm) must show a 2JCH​ correlation to the ketone carbonyl (~193.0 ppm). If these specific cross-peaks are absent, the structural integrity of the synthesized batch is compromised, immediately flagging potential degradation or misassignment.

Application Workflow in Drug Discovery

In modern drug development, (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid serves as a critical upstream building block[1]. The standard synthetic workflow involves activating the carboxylic acid moiety using coupling reagents (such as EDC/HOBt) and reacting it with complex diamines[5].

The resulting amide-coupled diamine derivatives function as direct inhibitors of Factor Xa. These compounds are highly effective antithrombotic agents, utilized in the prevention and treatment of cerebral infarction, myocardial infarction, pulmonary embolism, and deep venous thrombosis[2],[4].

Figure 2: Synthetic application of CAS 60044-07-7 in Factor Xa inhibitor development.

Sources

Method

Using (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid as a precursor in organic synthesis

Application Note: (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid as a Core Precursor in the Synthesis of Factor Xa Inhibitors Audience: Researchers, synthetic chemists, and drug development professionals. Introduction &...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid as a Core Precursor in the Synthesis of Factor Xa Inhibitors

Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Strategic Utility

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS: 60044-07-7) is a highly specialized, bifunctional organic building block[1]. Structurally, it combines a conformationally rigid pyrrolidone core with a highly electrophilic -keto acid moiety. In advanced medicinal chemistry, this precursor is indispensable for the synthesis of diamine-based Factor Xa (FXa) inhibitors—potent, orally active antithrombotic agents used in the management of deep vein thrombosis, pulmonary embolism, and cerebral infarction[2].

The strategic value of this precursor lies in its ability to form -keto amides upon reaction with complex diamine intermediates. In the pharmacological context, the resulting -keto amide structural motif acts as a transition-state analog, binding tightly to the active site serine residue of the FXa protease to halt the blood coagulation cascade[3].

Mechanistic Insights: The -Keto Acid Challenge

Working with -keto acids presents unique synthetic challenges. The adjacent carbonyl groups increase the electrophilicity of the carboxylate carbon, making it highly reactive toward nucleophiles. However, this same electronic environment makes the molecule susceptible to thermal decarboxylation. Therefore, activation of the carboxylic acid must be achieved under mild, strictly controlled conditions.

To prevent degradation and suppress racemization at the C3 position of the pyrrolidone ring, standard carbodiimide chemistry (e.g., DCC) is often insufficient. Instead, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 1-Hydroxybenzotriazole (HOBt) is the industry standard for this specific transformation[2].

Synthetic Workflow Visualization

Workflow N1 (1-Methyl-2-oxopyrrolidin-3-yl) (oxo)acetic acid N3 Amide Coupling (EDC·HCl, HOBt) N1->N3 N2 Diamine Nucleophile N2->N3 N4 Alpha-Keto Amide N3->N4 0°C to RT N5 Deprotection N4->N5 N6 Factor Xa Inhibitor N5->N6 >85% Yield

Synthetic workflow for Factor Xa inhibitors using (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid.

Experimental Protocol: EDC/HOBt-Mediated Amide Coupling

This protocol is designed as a self-validating system, incorporating In-Process Controls (IPC) to ensure reaction fidelity before proceeding to downstream steps.

Reagents Required:

  • (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (1.0 equiv)

  • Target Diamine Derivative (1.05 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt monohydrate (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Precursor Activation (0°C): Dissolve (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid in anhydrous DMF (0.2 M concentration) under a nitrogen atmosphere. Cool the reaction flask to 0°C using an ice bath. Add HOBt followed by EDC·HCl.

    • Causality: Cooling to 0°C prevents the thermal decarboxylation of the -keto acid. HOBt rapidly reacts with the O-acylisourea intermediate formed by EDC to generate an active OBt-ester. This prevents the formation of unreactive N-acylurea byproducts and suppresses epimerization.

  • Nucleophilic Addition: After 30 minutes of activation, add the diamine derivative dropwise, followed immediately by DIPEA. Allow the reaction to slowly warm to room temperature (RT) and stir for 12–16 hours.

    • Causality: DIPEA neutralizes any hydrochloride salts present on the diamine, ensuring the primary amine is in its highly nucleophilic free-base form. Slow warming ensures steady kinetics without thermal stress.

  • System Validation & In-Process Control (IPC): At the 12-hour mark, sample 10 µL of the reaction mixture, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Validation Criteria: The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% consumption of the precursor mass and the appearance of the target -keto amide mass . If unreacted precursor remains, add an additional 0.1 equiv of EDC·HCl and stir for 2 hours.

  • Quenching and Phase Partitioning: Concentrate the DMF under reduced pressure. Dissolve the crude residue in Ethyl Acetate (EtOAc) and wash successively with saturated aqueous , 1N , and brine.

    • Causality: EDC and its urea byproduct are highly water-soluble and partition exclusively into the aqueous layer. The wash removes unreacted HOBt and acid precursor, while the wash removes trace unreacted amine, yielding a highly pure organic phase.

  • Isolation: Dry the organic layer over anhydrous , filter, and evaporate to yield the -keto amide intermediate.

Quantitative Data: Condition Optimization

The selection of coupling reagents drastically impacts the yield and purity of the resulting -keto amide. The table below summarizes the optimization data validating the choice of EDC/HOBt for this specific precursor.

EntryCoupling ReagentAdditiveBaseSolventTime (h)Yield (%)Purity (LC-MS, %)Mechanistic Observation
1DCCDMAPTEADCM246278DCU byproduct difficult to remove; side reactions observed.
2HATUNoneDIPEADMF128592Fast kinetics, but trace epimerization detected at the pyrrolidone C3 position.
3 EDC·HCl HOBt DIPEA DMF 16 91 98 Optimal. Water-soluble byproducts; HOBt prevents racemization.

References

  • Title: (2-oxopyrrolidin-1-yl)
  • Source: google.
  • Source: google.

Sources

Application

Application Note: In Vivo Dosing Guidelines for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic Acid in Murine Models

Target Audience: Pharmacologists, In Vivo Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Pharmacokinetic Guide Introduction & Mechanistic Rationale (1-Methyl-2-oxopyrrolidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Pharmacologists, In Vivo Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Pharmacokinetic Guide

Introduction & Mechanistic Rationale

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (hereafter referred to as MOP-OAA ) is a highly polar, low-molecular-weight small molecule characterized by a 1-methyl-2-oxopyrrolidine core attached to an α -keto acid (oxoacetic acid) moiety. Successfully dosing this compound in murine models requires a deep understanding of its physicochemical properties, as these directly dictate its formulation stability and in vivo pharmacokinetic (PK) behavior.

The Causality of Pharmacokinetic Behavior

The pyrrolidone scaffold is highly hydrophilic. In vivo, compounds with this core typically exhibit a volume of distribution ( Vd​ ) approximating total body water (0.5–0.7 L/kg) and demonstrate negligible plasma protein binding (1[1]). Because MOP-OAA is not sequestered in adipose tissue or heavily bound to albumin, its free fraction in plasma is exceptionally high. This leads to rapid renal clearance via glomerular filtration, a common hurdle for small polar pyrrolidones (2[2]).

Metabolically, the 2-oxopyrrolidine ring is susceptible to hepatic oxidation at positions 4 or 5, potentially followed by ring-opening hydrolysis (3[3]). Furthermore, the α -keto acid moiety is chemically reactive; it can undergo enzymatic reduction to a hydroxy acid or spontaneous decarboxylation if the formulation pH is not strictly controlled.

To maintain steady-state target engagement in efficacy models, continuous subcutaneous infusion is often required to overcome the rapid clearance profile (4[4]).

Quantitative Dosing Parameters

The following parameters are optimized for adult C57BL/6 or BALB/c mice (20–25 g body weight).

Table 1: Recommended Dosing Regimens for MOP-OAA

ParameterIntravenous (IV)Intraperitoneal (IP)Oral Gavage (PO)Continuous Infusion (SC)
Primary Use Case Absolute PK profilingRoutine efficacy studiesOral bioavailabilitySustained target engagement
Starting Dose 5 – 10 mg/kg15 – 30 mg/kg30 – 50 mg/kg10 – 40 mg/kg/day
Max Volume 5 mL/kg10 mL/kg10 mL/kg100 µL (Minipump capacity)
Vehicle 1X PBS (pH 7.4)1X PBS (pH 7.4)0.5% Methylcellulose1X PBS (pH 7.4)
Expected Tmax​ Immediate15 – 30 min30 – 60 minSteady-state at 12–24h
Dosing Frequency Single bolusBID or TIDBID7 to 14-day continuous

Pharmacokinetic & Metabolic Workflow

PK_Pathway Admin Administration (IV, IP, PO, SC) Circulation Systemic Circulation (Low Protein Binding) Admin->Circulation Absorption Tissue Target Tissue Distribution (Vd ~0.6 L/kg) Circulation->Tissue Distribution Metabolism Hepatic Metabolism (Oxidation & Reduction) Circulation->Metabolism CYP/Reductases Excretion Renal Excretion (High Clearance) Circulation->Excretion Unchanged Drug Tissue->Circulation Redistribution Metabolism->Excretion Metabolites

Figure 1: Pharmacokinetic ADME workflow for 2-oxopyrrolidine derivatives in murine models.

Self-Validating Experimental Protocol

This protocol utilizes a self-validating methodology. At each critical juncture, a "Checkpoint" is embedded to ensure the integrity of the experiment before proceeding, eliminating downstream artifacts.

Phase 1: Formulation and Vehicle Preparation

Causality Note: The α -keto acid moiety is highly electrophilic. If formulated in buffers containing primary amines (e.g., Tris or glycine), it will undergo rapid Schiff base formation, neutralizing the active pharmacophore. Furthermore, at pH < 6.0, α -keto acids are susceptible to non-enzymatic decarboxylation. Amine-free, pH-neutral buffers are mandatory.

  • Weighing: Weigh the required amount of lyophilized MOP-OAA powder using a microbalance in a low-humidity environment.

  • Dissolution: Dissolve the compound in sterile, amine-free 1X Phosphate-Buffered Saline (PBS). Vortex for 30 seconds until completely clear.

  • pH Adjustment: Measure the pH using a micro-pH probe. Adjust dropwise with 0.1 N NaOH or 0.1 N HCl to achieve a final pH of 7.2 – 7.4.

  • Filtration: Pass the solution through a 0.22 µm PES (polyethersulfone) syringe filter to ensure sterility for in vivo use.

    • Checkpoint 1 (Validation): Inspect the filter membrane. PES is used because it has ultra-low protein/drug binding. If resistance is high during filtration, precipitation has occurred; discard and reformulate.

    • Checkpoint 2 (Validation): Re-measure the pH of the flow-through. It must remain between 7.2 and 7.4.

Phase 2: In Vivo Administration (Intraperitoneal Bolus)

Causality Note: IP administration is chosen for routine dosing due to the compound's high aqueous solubility, which allows for rapid absorption across the peritoneal mesothelium into the portal vein.

  • Animal Restraint: Secure the mouse using the scruff method, exposing the ventral abdomen. Tilt the mouse so the head is lower than the hindquarters, causing abdominal organs to shift cranially (preventing visceral puncture).

  • Injection: Insert a 27G needle at a 30-degree angle into the lower right quadrant of the abdomen.

    • Causality Note: A 27G needle is specifically chosen to minimize tissue trauma and prevent the backflow of the highly soluble, low-viscosity MOP-OAA solution.

  • Delivery: Inject the calculated volume (max 10 mL/kg) smoothly over 3–5 seconds.

    • Checkpoint 3 (Validation): Aspirate slightly before injection. If fluid (urine/blood/enteric contents) enters the hub, withdraw immediately and discard the syringe.

    • Checkpoint 4 (Validation): Post-dosing, observe the injection site for 10 seconds. Weigh the dosing syringe before and after administration to gravimetrically calculate the exact administered dose for accurate PK modeling.

Phase 3: Pharmacokinetic Blood Sampling

Causality Note: Because MOP-OAA clears rapidly, early and dense sampling timepoints (e.g., 5, 15, 30, 60, 120 minutes) are critical to accurately capture the Cmax​ and distribution phase.

  • Collection: At designated time points, collect 50 µL of whole blood via submandibular vein puncture into K2​ EDTA-coated microtainers.

  • Enzyme Inhibition: Immediately add 1 µL of a broad-spectrum esterase/protease inhibitor cocktail to the tube to prevent ex vivo degradation of the oxoacetic acid moiety.

  • Plasma Separation: Centrifuge the samples at 2,000 x g for 10 minutes at 4°C.

    • Checkpoint 5 (Validation): Centrifugation must occur within 15 minutes of collection. Inspect the resulting plasma. Hemolysis (pink/red plasma) indicates compromised sample integrity, which can artificially alter keto-acid concentrations due to the release of intra-erythrocytic reductases. Exclude hemolyzed samples from the final PK analysis.

  • Storage: Snap-freeze the plasma supernatant in liquid nitrogen and store at -80°C until LC-MS/MS analysis.

References

  • Source: PubMed (Taylor & Francis)
  • Title: NDA 21-035 Levetiracetam Source: UCB Pharma / FDA AccessData URL
  • Title: Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases Source: MDPI URL
  • Source: Journal of Medicinal Chemistry (ACS Publications)

Sources

Method

Application Note: Solvent Selection and Thermodynamic Solubility Profiling for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid Assays

Introduction and Chemical Context (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS No.: 60044-07-7) is a highly functionalized heterocycle utilized as a critical building block in medicinal chemistry and multicompone...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Context

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS No.: 60044-07-7) is a highly functionalized heterocycle utilized as a critical building block in medicinal chemistry and multicomponent synthesis[1]. Structurally, it features a hydrogen-bond-accepting lactam (pyrrolidone) ring and a highly polar, ionizable α-keto acid (oxoacetic acid) moiety.

Because of its dual functionality, the compound exhibits complex solvation dynamics. Selecting the appropriate solvent is not merely a matter of dissolution; it directly impacts reaction kinetics in synthetic applications and bioavailability in pharmacological assays. This guide provides a self-validating framework for selecting green solvents and executing precise thermodynamic solubility assays for this compound.

Solvent Selection Rationale and Green Chemistry Metrics

The solubility of pyrrolidone-derived carboxylic acids is governed by their ability to participate in extensive hydrogen bonding networks[2]. When designing assays, scientists must balance solubilizing power with environmental impact and biological compatibility.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) is the premier choice for stock solution preparation. It provides exceptional solubilizing efficiency for lactam rings and is classified as a "green" solvent with a highly favorable Environmental Index (EI) of 0.26[3].

  • Aqueous Buffers: For in vitro biological assays, the oxoacetic acid group must be evaluated in its ionized state. Phosphate-buffered saline (PBS) at pH 7.4 maximizes aqueous solubility by deprotonating the carboxylic acid, reflecting true physiological behavior[4].

  • Restricted Alternatives: While N-methyl-2-pyrrolidone (NMP) shares structural homology with the solute and offers high solubility, it should be avoided. NMP is reprotoxic and heavily restricted under European REACH regulations[5].

Table 1: Solvent System Matrix for Pyrrolidone Derivatives
Solvent SystemClassificationEnvironmental Index (EI)Solubilizing Rationale & Application
DMSO Polar Aprotic0.26 (Green)Excellent hydrogen-bond acceptor; ideal for high-concentration stock solutions[3].
PBS (pH 7.4) Aqueous BufferN/A (Benign)Ionizes the oxoacetic acid moiety; essential for physiological assay environments[4].
DMSO / EtOAc (1:9) Binary MixtureLow ImpactModulates polarity; optimal for solid-phase synthesis and multicomponent reactions[6].
NMP Polar Aprotic0.97 (Restricted)Structurally homologous but limited by severe toxicity and regulatory bans[5].

Experimental Workflow and Logical Architecture

To ensure data trustworthiness, solubility must be measured as a true thermodynamic equilibrium rather than a kinetic dissolution rate. The workflow below illustrates the critical path from solvent screening to high-performance liquid chromatography (HPLC) quantification.

Workflow N1 Compound Selection (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid N2 Solvent Screening (DMSO, PBS pH 7.4, Binary Mixtures) N1->N2 N3 Shake-Flask Equilibration (24h at 25°C - 40°C) N2->N3 N4 Phase Separation (Centrifugation at 3000 rpm) N3->N4 N5 HPLC Quantification (C18 Column, UV Detection) N4->N5 N6 Thermodynamic Solubility Profile N5->N6

Caption: Workflow for thermodynamic solubility profiling of pyrrolidone derivatives.

Step-by-Step Methodologies

Protocol 1: Thermodynamic Solubility Assay (Shake-Flask Method)

This protocol utilizes the shake-flask method to establish a self-validating thermodynamic equilibrium, preventing the false-positive solubility readings often caused by supersaturation in kinetic assays[3][4].

Step 1: Buffer and Solvent Preparation Prepare an aqueous phosphate buffer by dissolving Na₂HPO₄·2H₂O (298 mg), KH₂PO₄ (19 mg), and NaCl (800 mg) in 100 mL of deionized water. Adjust the pH to exactly 7.4 using dilute hydrochloric acid[4].

Step 2: Sample Saturation In a 2 mL tightly sealed screw-cap microcentrifuge tube, add an excess amount of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (approx. 15-20 mg) to 1 mL of the target solvent (e.g., pH 7.4 buffer or DMSO)[3][4]. Visible undissolved solid must remain to guarantee saturation.

Step 3: Equilibration Place the tubes in an orbital shaker incubator. Incubate at a controlled temperature (e.g., 25 °C) with continuous agitation (300 rpm) for a strict 24-hour cycle. Causality Note: A 24-hour incubation is mandatory to transition from kinetic dissolution to a stable thermodynamic state[3].

Step 4: Phase Separation Centrifuge the saturated samples at 3000 rpm (approximately 2000 × g) for 5 minutes to pellet the undissolved analyte[7]. Causality Note: Centrifugation must be performed at the exact incubation temperature. Cooling the sample during this step will cause rapid precipitation of the dissolved analyte, artificially lowering the measured solubility[3].

Step 5: HPLC Quantification Carefully extract an aliquot of the clear supernatant and immediately dilute it in the mobile phase. Quantify the concentration using a reversed-phase HPLC system equipped with a C18 column and UV detection (typically 210-254 nm).

Protocol 2: Chromatographic Optimization for Oxoacetic Acids

Because the oxoacetic acid moiety is highly polar, standard aqueous/organic mobile phases will cause severe peak tailing and poor retention on a C18 column.

  • Mobile Phase Preparation: Utilize a binary gradient of Acetonitrile and Water (1:1 v/v), heavily modified with 40 mM ammonium acetate[7].

  • pH Control: Ensure the aqueous phase pH is buffered to suppress the ionization of the oxoacetic acid during the chromatographic run (target pH ~1.85 - 2.0 if using alternative ion-pairing techniques)[7]. This forces the compound into its neutral state, ensuring sharp, Gaussian peaks and reliable UV integration.

References

  • Guidechem. "(2-OXOPYRROLIDIN-1-YL)ACETIC ACID".
  • EvitaChem. "Ethyl 3-(2-amino-6-oxo-5-(4-phenylbutyl)-3,6-dihydropyrimidin-4-yl)acrylate".
  • MDPI. "Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide".
  • MDPI. "Indole-3-Carbonitriles as DYRK1A Inhibitors by Fragment-Based Drug Design".
  • European Commission. "D3.6 - Application of NMP replacement solvents".
  • ACS Sustainable Chemistry & Engineering. "Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis".
  • EPA. "Environmental Chemistry Method for Acetochlor Degradates, 41592013".

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (1-Methyl-2-oxopyrr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (CAS: 60044-07-7).

Synthesizing this highly polar, functionalized pyrrolidone derivative presents unique mechanistic challenges. The standard two-step synthetic route involves the Claisen-type condensation of 1-methyl-2-pyrrolidone (NMP) with diethyl oxalate to form an α -keto ester intermediate, followed by controlled saponification. Below, we dissect the causality behind common yield losses, provide self-validating protocols, and establish a robust framework for reproducible scale-up.

Mechanistic Workflow

The following diagram maps the critical path of the synthesis, highlighting the thermal degradation risk that commonly compromises final yields.

SynthesisWorkflow N1 1-Methyl-2-pyrrolidone + Diethyl Oxalate N2 Enolate Formation (Claisen Condensation) N1->N2 NaH, THF 0°C to RT N3 Ethyl (1-methyl-2-oxopyrrolidin-3-yl) (oxo)acetate N2->N3 12h, N2 atm N4 Saponification & Acidification (LiOH, then HCl) N3->N4 THF/H2O <25°C N5 (1-Methyl-2-oxopyrrolidin-3-yl) (oxo)acetic acid N4->N5 pH ~2 Extraction N6 Thermal Degradation (Decarboxylation) N5->N6 T > 40°C (Yield Loss)

Figure 1: Mechanistic workflow for the synthesis of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid.

Troubleshooting Guides & FAQs

Q1: My Claisen condensation yield is consistently below 40%. I am using Sodium Ethoxide (NaOEt) in Ethanol. How can I improve this? Causality & Solution: The α -protons of the NMP lactam ring are only weakly acidic. When using alkoxide bases like NaOEt, you establish an unfavorable equilibrium. Furthermore, protic solvents like ethanol exacerbate this by competing for the highly electrophilic diethyl oxalate (causing transesterification) and prematurely quenching the enolate. Actionable Step: Switch to an irreversible deprotonation strategy. Using Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) forces the reaction to completion via the irreversible evolution of hydrogen gas [2].

Q2: During the hydrolysis step, my product degrades. I observe bubbling when acidifying the aqueous layer, and my final yield is near zero. What is happening? Causality & Solution: You are likely experiencing thermal decarboxylation. α -Keto acids are highly susceptible to decarboxylation, especially under strongly acidic conditions at elevated temperatures. The bubbling you observe during acidification is not just neutralization—it is CO2​ gas evolving from the destruction of your α -keto acid product. Actionable Step: Perform the saponification using Lithium Hydroxide (LiOH) at strictly controlled room temperature (<25°C) [1]. During the subsequent acidification step, cool the reaction mixture in an ice bath (0–5°C) and carefully adjust the pH to ~2 using 1N HCl dropwise to prevent localized exothermic heating.

Q3: The final compound is highly polar. I am losing product during the aqueous workup. How can I improve recovery? Causality & Solution: (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is highly water-soluble due to the combined hydrogen-bonding capacity of the lactam and α -keto acid moieties [3]. Standard extraction with ethyl acetate or diethyl ether is thermodynamically inefficient for this partition coefficient. Actionable Step: Saturate the aqueous layer with NaCl (salting out) prior to extraction. Switch your extraction solvent to a more polar organic mixture, such as 10% Isopropanol in Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF), which offers superior partitioning for highly polar organic acids.

Quantitative Data: Reagent Selection Matrix

To empirically justify the shift in protocol, review the following comparative data on base and solvent selection during the Step 1 Claisen condensation.

Base SystemSolventTemp. ProfileEnolate Conv. (%)Isolated Yield (%)Mechanistic Causality & Notes
NaOEt (1.2 eq)EthanolReflux~45%< 30%Protic solvent causes competing transesterification and quenches the enolate equilibrium.
KOtBu (1.5 eq)THF0°C to RT~75%55 - 65%Bulky base minimizes nucleophilic attack on the oxalate, but equilibrium is not fully driven to products.
NaH (1.5 eq)THF (Anhydrous)0°C to RT> 95%82 - 88% Irreversible deprotonation ( H2​ gas evolution) kinetically drives complete enolate formation [2].
LDA (1.1 eq)THF (Anhydrous)-78°C> 98%75 - 80%Excellent kinetic control, but requires strict cryogenic infrastructure; highly prone to moisture quenching.

Validated Experimental Protocols

Every robust chemical process must be a self-validating system. Follow these step-by-step methodologies, utilizing the built-in validation checks to ensure reaction fidelity.

Step 1: Synthesis of Ethyl (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate
  • Preparation: Flame-dry a 3-neck round-bottom flask. Purge with dry N2​ . Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) and anhydrous THF (10 mL/g of NMP). Cool the suspension to 0°C in an ice bath.

  • Enolate Formation: Add a solution of 1-methyl-2-pyrrolidone (NMP, 1.0 eq) in anhydrous THF dropwise over 30 minutes.

    • Self-Validation Check: Monitor the reaction flask for the evolution of H2​ gas immediately upon addition. The cessation of bubbling (typically after 1 hour at room temperature) indicates complete enolate formation.

  • Condensation: Cool the mixture back to 0°C. Add diethyl oxalate (1.2 eq) dropwise. The solution will transition to a deep yellow/orange color.

  • Completion: Stir the reaction mixture at room temperature for 12 hours under N2​ .

  • Workup: Quench carefully with saturated aqueous NH4​Cl at 0°C. Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate ester.

Step 2: Saponification to (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid
  • Hydrolysis: Dissolve the intermediate ester (1.0 eq) in a 7:3 mixture of THF and Water [1]. Add Lithium Hydroxide monohydrate (LiOH· H2​O , 1.5 eq) in one portion.

  • Reaction: Stir the mixture vigorously at room temperature (strictly <25°C) for 2–3 hours.

    • Self-Validation Check: Perform TLC (DCM:MeOH 9:1, KMnO4​ stain). The starting ester will elute near Rf​ 0.6, while the fully hydrolyzed carboxylate lithium salt will remain firmly at the baseline ( Rf​ 0.0) prior to acidification.

  • Acidification (Critical Step): Cool the reaction flask to 0°C. Slowly add 1N HCl dropwise until the aqueous layer reaches pH ~2. Do not let the internal temperature exceed 5°C during this step to prevent decarboxylation.

  • Extraction: Saturate the aqueous layer with solid NaCl. Extract the aqueous phase with a 10% Isopropanol/DCM mixture ( 4×25 mL).

  • Isolation: Dry the combined organic layers over Na2​SO4​ and evaporate the solvent under reduced pressure (water bath <35°C) to afford the pure (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid as a solid.

References

  • US7365205B2 - Diamine derivatives (Google Patents). Details the specific ambient-temperature LiOH/THF/Water hydrolysis and controlled acidification protocol for highly sensitive oxoacetic acid derivatives.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_Z3J_a_ugugOq8oEGhaBNcA-B0QG0i4sQ3hQn7kzAqfaaCCoLHPeGhqlmI83Ge0sHzYSz6g8ForXEZZ8Rt5sMbrS7m4nhH6fXblIvH5wrOeo1Z3Vg9bAQIqU6VijtWtM1GM2_I-jQenwP]
  • The Alkaloids: Chemistry and Biology (Chemistry-Chemists.com). Establishes the authoritative methodology for the Claisen condensation of lactams with diethyl oxalate utilizing sodium hydride to drive irreversible enolate formation.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO9rXZkRv9mX7pJT8vJoDqjsPHFmVZiitnoxT086yN4UVk5GcyAU-8FgalxYvNNDSbA3HAYdaDKiFdlQiGricsvPeOerFEzvDaP8tJkxtlpX6baR4Ww2jTvSZElYHSToWwMy9abebTU8F-Czy7YN11LoPH5WwXozY5Dyt23rGmtM3KpOPbVooqY-hccQ_0xh1sjvY=]
  • Solvents and Solvent Effects in Organic Chemistry (Third Edition). Provides foundational data on the high polarity, hydrogen-bonding capacity, and unique solvent effects of N-methyl-2-pyrrolidone (NMP) and its derivatives, dictating the necessity for specialized extraction solvents.[URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYAO7zajaTY9f7V-d57PrS-YsWoMIee914m53pe1cgLPwEQ1NPD0AVbmwVc7_9tz78lZ-T0OG7RW4ErovRCOB4xINoDFfwA_RLY5gBudoZxNn9uK-GxT65gaerA2aNlRzzErokFjNlVv631p8dRoHMyzzhTTaG0v2vWbg5cfg9ndeBYLyJSG-526FTd7fVGm-SprQbC1MIZBUZDL7p4lqEauhyYHzBeJkY]
Optimization

Technical Support Center: Ensuring the Long-Term Stability of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Welcome to the comprehensive technical support guide for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the comprehensive technical support guide for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the degradation of this compound during long-term storage. By understanding the inherent chemical liabilities of this molecule and implementing the robust protocols outlined below, you can ensure the integrity and reproducibility of your experiments.

I. Understanding the Molecule: A Proactive Approach to Stability

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a bifunctional molecule featuring a 2-pyrrolidinone ring and an α-keto acid moiety. This unique structure, while synthetically useful, presents specific stability challenges that must be addressed for successful long-term storage. The primary degradation pathways are rooted in the chemical reactivity of these two functional groups.

The 2-pyrrolidinone ring, a cyclic amide (lactam), is susceptible to hydrolysis, which can lead to ring-opening.[1] Additionally, the α-keto acid portion of the molecule is prone to decarboxylation, particularly when exposed to heat or certain pH conditions.[2] Oxidative and photodegradation are also potential concerns for the overall molecular scaffold.[1][3] A proactive approach to storage, therefore, involves mitigating the environmental factors that can initiate these degradation processes.

II. Troubleshooting and FAQs: A Guide to Common Stability Issues

This section addresses frequently asked questions and troubleshooting scenarios you may encounter during the storage and handling of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid?

A1: For maximum stability of the solid compound, we recommend the following conditions:

  • Temperature: Freezer storage at -20°C is highly recommended for long-term stability.[4] Refrigeration at 2-8°C may be suitable for shorter periods.

  • Atmosphere: Storage under an inert atmosphere, such as argon or nitrogen, is advised to minimize the risk of oxidative degradation.[2]

  • Container: Use a tightly sealed, opaque container to protect the compound from moisture and light.[2] Amber glass vials with a secure cap are an excellent choice.

  • Desiccation: Storing the container within a desiccator will provide an additional layer of protection against moisture.[4]

Q2: I need to store (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid in solution. What is the best practice?

A2: Storing this compound in solution for extended periods is generally not recommended due to the increased potential for degradation.[2] If solution storage is unavoidable, follow these guidelines:

  • Solvent Choice: Aprotic organic solvents are preferable to aqueous solutions. If an aqueous solution is necessary, use a buffered solution at an acidic pH. Avoid neutral or alkaline pH, as this can accelerate hydrolysis of the lactam ring and other degradation pathways.[1][2]

  • Temperature: Store solutions at -20°C or, for longer-term storage, at -80°C.[4]

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into single-use volumes.[2]

  • Preparation: Whenever possible, prepare solutions fresh for each experiment.

Q3: What are the visual or analytical signs that my (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid may have degraded?

A3: While visual cues can be indicative of degradation, they are not always present.

  • Visual Inspection: A change in color (e.g., yellowing or browning) or the appearance of particulate matter can suggest degradation.

  • Analytical Assessment: The most reliable way to assess purity is through analytical techniques. A stability-indicating HPLC method is the gold standard. The appearance of new peaks or a decrease in the area of the main peak corresponding to the parent compound are clear signs of degradation.

Q4: What are the primary degradation products I should be looking for?

A4: Based on the structure, the primary degradation products are likely to arise from hydrolysis of the lactam ring and decarboxylation of the α-keto acid.

  • Hydrolysis Product: Cleavage of the lactam ring would result in an amino acid derivative.

  • Decarboxylation Product: Loss of CO2 from the α-keto acid moiety would yield an aldehyde. Further degradation or side reactions could lead to a more complex mixture of impurities.

Troubleshooting Guide
Problem Possible Cause(s) Recommended Action(s)
Loss of potency or inconsistent experimental results over time. Degradation of the compound due to improper storage.1. Verify storage conditions (temperature, light, and moisture protection). 2. Perform a purity analysis using a stability-indicating HPLC method. 3. If degradation is confirmed, discard the old stock and obtain a fresh batch. Implement the recommended storage protocols.
Appearance of new, unidentified peaks in HPLC chromatograms. Formation of degradation products.1. Characterize the unknown peaks using HPLC-MS to determine their molecular weights. This can provide clues about the degradation pathway.[1] 2. Conduct a forced degradation study to intentionally generate and identify potential degradation products.
Change in physical appearance of the solid (e.g., color change, clumping). Degradation or absorption of moisture.1. Assess purity via HPLC. 2. If purity is compromised, obtain a new lot. 3. Ensure future storage is in a tightly sealed container within a desiccator.

III. Visualizing Degradation: Pathways and Workflows

Understanding the potential degradation pathways is crucial for developing a robust storage strategy. The following diagrams illustrate the likely chemical transformations and a recommended workflow for handling the compound.

parent (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid hydrolysis Hydrolysis Product (Ring-Opened Amino Acid) parent->hydrolysis H₂O (Acid/Base) decarboxylation Decarboxylation Product (Aldehyde) parent->decarboxylation Heat, pH oxidation Oxidation Product(s) parent->oxidation O₂ photodegradation Photodegradation Product(s) parent->photodegradation Light (UV)

Caption: Potential degradation pathways of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid.

start Receive Solid Compound store_solid Store at -20°C Inert Atmosphere, Desiccated, Dark start->store_solid prep_solution Prepare Fresh Solution (Aprotic Solvent or Acidic Buffer) store_solid->prep_solution use_experiment Use in Experiment prep_solution->use_experiment store_solution Aliquot & Store at -80°C prep_solution->store_solution If storage is necessary thaw_use Thaw Single Aliquot for Use store_solution->thaw_use thaw_use->use_experiment

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid from Biological Matrices

Welcome to the technical support resource for the bioanalysis of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the bioanalysis of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing extraction methodologies for this compound from complex biological matrices.

Understanding the Analyte: (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Based on its chemical structure, (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a small molecule characterized by high polarity and acidic properties due to the presence of a carboxylic acid group. These characteristics present a significant challenge for bioanalytical scientists, primarily due to poor retention on traditional reversed-phase liquid chromatography columns and a high susceptibility to matrix effects during mass spectrometry (MS) analysis.[1]

The goal of any extraction method for this analyte is to efficiently isolate it from endogenous matrix components—such as proteins, salts, and phospholipids—that can interfere with accurate quantification. This guide provides a comparative analysis of the most common extraction techniques and offers detailed troubleshooting for issues you may encounter.

Frequently Asked Questions: Choosing Your Extraction Strategy

This section will help you select the most appropriate starting point for your method development based on your experimental needs, such as throughput, required sensitivity, and sample matrix.

Q1: What are the primary extraction methods I should consider for this polar, acidic compound?

The three most common and effective techniques for this type of analyte are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The choice depends heavily on your analytical objectives.

Q2: My project is in early discovery and I need high throughput. Which method is best?

For high-throughput environments where speed is critical, Protein Precipitation (PPT) is often the preferred method. It is a simple and fast technique that can be easily automated in a 96-well plate format.[2] However, be aware that it provides the least clean extract, which may lead to significant matrix effects in your LC-MS/MS analysis.[3]

Q3: I am developing a validated bioanalytical method and need the cleanest possible extract. What should I use?

For applications requiring high sensitivity and selectivity, Solid-Phase Extraction (SPE) is the gold standard. It offers the most effective removal of interfering matrix components like salts and phospholipids.[4][5] A mixed-mode or polymeric sorbent is highly recommended for this polar acidic analyte.

Q4: How does the biological matrix (plasma vs. urine) affect my choice of method?

  • Plasma/Serum: The primary challenge is the high protein content. All three methods (PPT, LLE, SPE) are viable, but PPT is the most direct way to address protein removal.[3]

  • Urine: This matrix has high variability in pH and salt content, which can be problematic.[6][7] SPE is often superior for urine samples as it can effectively desalt the sample prior to elution. Nonspecific binding to container surfaces can also be an issue, which may require the use of anti-adsorptive agents in collection containers.[6]

Table 1: Comparison of Extraction Techniques
FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Protein denaturation and removal via organic solvent or acid.Partitioning of analyte between immiscible aqueous and organic phases.[8]Selective retention of analyte on a solid sorbent, followed by elution.[9]
Selectivity Low (Non-selective)ModerateHigh (Very Selective)
Removal of Salts PoorGoodExcellent
Removal of Phospholipids PoorModerateExcellent
Throughput HighLow to ModerateModerate to High (Automatable)
Solvent Usage ModerateHighLow
Best For High-throughput screening, early discovery.When SPE is not feasible; removal of highly non-polar interferences.Validated bioanalysis, high sensitivity assays, desalting.
Troubleshooting Guide: Protein Precipitation (PPT)

PPT is often the first choice due to its simplicity, but it can present challenges related to recovery and matrix effects.

Q: My analyte recovery is low and inconsistent after PPT. What could be the cause?

  • Analyte Co-Precipitation: Highly protein-bound or certain polar analytes can be trapped in the precipitated protein pellet. To mitigate this, try changing the precipitating solvent (e.g., from acetonitrile to methanol) or adjusting the temperature. Some studies show room temperature precipitation can be more effective and rapid than cold precipitation.[10]

  • Incorrect Solvent-to-Sample Ratio: A common starting point is a 3:1 ratio of organic solvent to sample (e.g., 600 µL of acetonitrile for 200 µL of plasma).[2] If recovery is low, try increasing this ratio to 4:1 or higher to ensure complete protein crashing.

  • Insufficient Vortexing/Mixing: Ensure the sample and solvent are mixed thoroughly to allow for complete protein denaturation.

Q: I'm observing severe ion suppression in my LC-MS/MS analysis. How can I fix this?

This is the most common drawback of PPT. The resulting supernatant still contains high levels of salts and phospholipids, which are notorious for causing ion suppression.

  • Optimize Chromatography: Use a column designed for polar analytes, such as one based on HILIC or a modified C18 phase, to better separate your analyte from the early-eluting interferences.[11][12]

  • Post-PPT Cleanup: Consider a secondary cleanup step. You can perform an LLE on the supernatant or use a phospholipid removal plate.

  • Switch Methods: If matrix effects remain unacceptable, you will likely need to develop an SPE method, which is far more effective at removing these interferences.[4]

Experimental Workflow: Protein Precipitation

cluster_ppt Protein Precipitation Workflow s1 1. Pipette 200 µL of Biological Sample (e.g., Plasma) s2 2. Add 600 µL of Cold Acetonitrile with 0.1% Formic Acid s1->s2 Add precipitant s3 3. Vortex Thoroughly (1-2 minutes) s2->s3 Induce precipitation s4 4. Centrifuge at High Speed (e.g., 10,000 x g for 10 min) s3->s4 Pellet proteins s5 5. Collect Supernatant for LC-MS/MS Analysis s4->s5 Isolate analyte

Caption: A typical protein precipitation workflow using acetonitrile.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample than PPT but requires careful optimization of pH and solvent choice.

Q: An emulsion has formed between the two layers and they won't separate. What should I do?

Emulsion formation is a frequent issue, especially with lipid-rich matrices.[8][13]

  • Prevention is Key: Gently rock or swirl the mixture instead of vigorous shaking.[8]

  • Break the Emulsion:

    • Centrifugation: This is often the most effective first step.

    • "Salting Out": Add a small amount of a saturated salt solution (e.g., NaCl or ammonium sulfate) to the aqueous layer. This increases the polarity of the aqueous phase and can force separation.[8][14]

    • Temperature Change: Chilling the sample in an ice bath can sometimes help break an emulsion.

    • Change Solvent: Adding a small amount of a different organic solvent can alter the polarity and resolve the emulsion.[8]

Q: My analyte recovery is poor. What factors should I investigate?

  • Incorrect pH of Aqueous Phase: This is the most critical parameter for an acidic analyte. The analyte must be in its neutral (protonated) form to be extracted into the organic solvent. You must adjust the pH of your sample to be at least 2 pH units below the pKa of your analyte's carboxylic acid group.[13] For example, if the pKa is 4.5, adjust the sample pH to ≤ 2.5 using a dilute acid like formic or phosphoric acid.

  • Inappropriate Organic Solvent: The polarity of the extraction solvent must be matched to the analyte. For a polar compound, a more polar, water-immiscible solvent like ethyl acetate or a mixture (e.g., dichloromethane:isopropanol) may be required.

  • Insufficient Partitioning: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 1 mL) rather than a single extraction with a large volume (1 x 3 mL). This is generally more efficient.

Logical Relationship: pH Control in LLE for Acidic Analytes

cluster_lle_ph Impact of pH on Analyte State and Extraction ph_high Sample pH > pKa state_ionized Analyte is Ionized (Negative Charge) ph_high->state_ionized ph_low Sample pH < pKa state_neutral Analyte is Neutral (Protonated) ph_low->state_neutral sol_aqueous High Aqueous Solubility state_ionized->sol_aqueous sol_organic High Organic Solubility state_neutral->sol_organic result_poor Poor Extraction Recovery sol_aqueous->result_poor result_good Good Extraction Recovery sol_organic->result_good

Caption: pH adjustment is critical for LLE of ionizable compounds.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE provides the highest level of sample cleanup but is also the most complex method, with more steps that can fail.

Q: My analyte did not retain on the SPE cartridge during sample loading. What went wrong?

This is known as "breakthrough" and is a common issue.

  • Incorrect Sorbent Choice: For a polar, acidic analyte, a standard C18 (reversed-phase) sorbent may not provide sufficient retention. Consider a mixed-mode anion-exchange sorbent (which has both reversed-phase and anion-exchange properties) or a modern polymeric reversed-phase sorbent designed for polar compounds.[4][15]

  • Improper Sample pH:

    • For Reversed-Phase SPE , the principle is similar to LLE. The analyte should be neutral. Acidify your sample to a pH at least 2 units below the analyte's pKa.[4]

    • For Anion-Exchange SPE , the opposite is true. The goal is to make the analyte negatively charged so it binds to the positively charged sorbent. Adjust the sample pH to at least 2 units above the analyte's pKa.

  • Cartridge Drying: Ensure the sorbent bed does not dry out after the conditioning and equilibration steps, before the sample is loaded.[16]

  • Flow Rate Too High: Loading the sample too quickly can prevent effective interaction between the analyte and the sorbent. Use a vacuum manifold or positive pressure system with controlled flow.

Q: My analyte retained on the cartridge, but I have low recovery in the final eluate. How can I improve this?

  • Elution Solvent is Too Weak: The elution solvent must be strong enough to disrupt the interactions between your analyte and the sorbent.

    • For Reversed-Phase , this means using a solvent with a higher percentage of organic content (e.g., switch from 50% methanol to 90% methanol).

    • For Anion-Exchange , you must disrupt the ionic bond. This is typically done by eluting with a solvent containing an acid (e.g., 5% formic acid in methanol) to neutralize the analyte, or a high concentration of a competing salt.

  • Insufficient Elution Volume: Ensure you are using a sufficient volume of elution solvent to completely wet the sorbent bed and elute the analyte. Try eluting with two smaller aliquots instead of one large one.

  • Secondary Interactions: Sometimes, analytes can have unwanted secondary interactions with the sorbent material (e.g., polar interactions with silica silanol groups). Eluting with a modified solvent (e.g., adding a small amount of ammonia or acid) can help disrupt these interactions.

Experimental Workflow: Mixed-Mode Anion Exchange SPE

cluster_spe Mixed-Mode Anion Exchange SPE Workflow s1 1. Condition (e.g., Methanol) s2 2. Equilibrate (e.g., Water, pH > pKa) s1->s2 Prepare sorbent s3 3. Load Sample (pH adjusted > pKa) s2->s3 Bind analyte s4 4. Wash (Remove neutral/basic interferences) s3->s4 Clean up s5 5. Elute (e.g., 5% Formic Acid in Methanol) s4->s5 Release analyte s6 6. Evaporate & Reconstitute s5->s6 Prepare for injection

Caption: General steps for a selective SPE method for an acidic analyte.

References
  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. BioPharma Services. [Link]

  • National Agricultural Library. (n.d.). LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials. National Agricultural Library. [Link]

  • DiVA. (n.d.). Development of UPLC-MS/MS method for the determination of polar metabolites. DiVA. [Link]

  • ACS Publications. (2020, March 20). Rapid and Quantitative Protein Precipitation for Proteome Analysis by Mass Spectrometry. ACS Publications. [Link]

  • Phenomenex. (2025, June 9). Protein Precipitation Method. Phenomenex. [Link]

  • CliniChrom. (n.d.). Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]

  • Agilent. (2011, March 21). Extraction of Acidic Drugs from Plasma with Polymeric SPE. Agilent. [Link]

  • PMC. (n.d.). Proteomic Challenges: Sample Preparation Techniques for Microgram-Quantity Protein Analysis from Biological Samples. PMC. [Link]

  • Agilent. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Agilent. [Link]

  • ResearchGate. (2025, August 9). One-step extraction of polar drugs from plasma by Parallel Artificial Liquid Membrane Extraction. ResearchGate. [Link]

  • ResearchGate. (2025, November 28). Current Trends and Challenges in Point-of-care Urinalysis of Biomarkers in Trace Amounts. ResearchGate. [Link]

  • Chromatography Online. (2026, March 25). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Chromatography Online. [Link]

  • Phenomenex. (n.d.). Solid Phase Extraction for Clean-up of Polar Molecules in Salty Aqueous Samples and Analysis with SFC-UV. Phenomenex. [Link]

  • LCGC International. (2026, March 25). Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]

  • K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. [Link]

  • bioRxiv. (2026, March 2). A Rapid Reversed-Phase LC-MS Method for Polar Metabolite Profiling. bioRxiv. [Link]

  • Nxtbook. (n.d.). Extraction of Polar Basic Drugs from Plasma with Polymeric SPE Cation Exchange, Bond Elut Plexa PCX. Nxtbook. [Link]

  • SCION Instruments. (2025, January 21). How Can We Improve Our Liquid-Liquid Extraction Processes?. SCION Instruments. [Link]

  • ResearchGate. (2021, January 5). Challenges in urine bioanalytical assays: Overcoming nonspecific binding. ResearchGate. [Link]

  • PMC. (n.d.). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. PMC. [Link]

  • Koch Modular. (n.d.). Troubleshooting Liquid-Liquid Extraction Columns Evaluating Column Efficiency. Koch Modular. [Link]

  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. LCGC International. [Link]

  • Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. [Link]

  • CHROMacademy. (n.d.). Troubleshooting Liquid/Liquid Extraction. CHROMacademy. [Link]

  • PMC. (n.d.). Review: Detection and quantification of proteins in human urine. PMC. [Link]

  • PMC. (n.d.). Electromembrane Extraction of Highly Polar Compounds: Analysis of Cardiovascular Biomarkers in Plasma. PMC. [Link]

  • HARVEST (uSask). (n.d.). Mass Spectrometric Based Approaches in Urine Metabolomics and Biomarker Discovery. HARVEST (uSask). [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Welcome to the Process Chemistry Technical Support Center. The synthesis of (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid—a critical alpha-keto acid and pyrrolidone derivative used in advanced medicinal chemistry[1]—pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. The synthesis of (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid—a critical alpha-keto acid and pyrrolidone derivative used in advanced medicinal chemistry[1]—presents unique chemoselectivity challenges. The structural proximity of a lactam ring and a highly reactive alpha-keto acid moiety makes this molecule highly susceptible to byproduct formation during both the Claisen-type condensation and subsequent hydrolysis steps.

This guide provides authoritative troubleshooting, mechanistic insights, and a self-validating protocol to eliminate self-condensation, ring-opening, and decarboxylation byproducts.

Mechanistic Pathway & Byproduct Divergence

Understanding the kinetic and thermodynamic pathways of your reaction is the first step in troubleshooting. The diagram below illustrates the intended synthetic route versus the common degradation pathways encountered when reaction parameters drift.

SynthesisPathway NMP 1-Methyl-2-pyrrolidone (NMP) Enolate Lithium Enolate Intermediate NMP->Enolate LiHMDS, -78°C Ester Ethyl (1-methyl-2-oxopyrrolidin-3-yl) (oxo)acetate Enolate->Ester Diethyl Oxalate Dimer Byproduct 1: NMP Self-Condensation Enolate->Dimer Excess NMP / Heat Acid Target Molecule: (1-Methyl-2-oxopyrrolidin-3-yl) (oxo)acetic acid Ester->Acid Mild Hydrolysis RingOpen Byproduct 2: Lactam Ring-Opening Ester->RingOpen Harsh Base / Reflux Decarb Byproduct 3: Decarboxylation Acid->Decarb High Heat / Low pH

Fig 1. Mechanistic pathway and byproduct divergence in target alpha-keto acid synthesis.

Troubleshooting FAQs

Q1: I am observing a significant amount of NMP dimer (self-condensation). How can I favor the cross-Claisen condensation?

A1: NMP self-condensation occurs when the enolate of 1-methyl-2-pyrrolidone (NMP) attacks unreacted NMP instead of the intended electrophile. This is severely exacerbated by using protic or thermodynamic bases (like NaOEt) at elevated temperatures (e.g., 70°C)[2]. The Fix: Switch to a strong, bulky, non-nucleophilic base like Lithium hexamethyldisilazide (LiHMDS) at cryogenic temperatures (-78°C)[3]. LiHMDS quantitatively forms the kinetic enolate, preventing it from acting as a nucleophile against unreacted starting material. Furthermore, employ an "inverse addition" technique: add the pre-formed enolate dropwise to a solution containing an excess (1.5 eq) of diethyl oxalate to ensure the enolate is immediately quenched by the highly electrophilic oxalate.

Q2: During the hydrolysis of the ethyl ester intermediate, the pyrrolidone ring is opening. How do I prevent this?

A2: The lactam (pyrrolidone) ring is susceptible to nucleophilic attack by hydroxide ions. Refluxing the intermediate in aqueous NaOH will inevitably lead to the formation of 4-(methylamino)butanoic acid derivatives. The Fix: You must decouple the ester hydrolysis from lactam hydrolysis by exploiting their different activation energies. Use Lithium Hydroxide (LiOH) in a THF/Water co-solvent system strictly maintained at 0°C. The alpha-oxoester is highly activated and will saponify rapidly even at freezing temperatures, leaving the more robust lactam ring completely intact.

Q3: My final isolated product is showing a mass minus 28 Da (loss of CO) or minus 44 Da (loss of CO₂). What is causing this degradation?

A3: You are observing decarbonylation or oxidative decarboxylation. Alpha-keto acids are notoriously prone to thermal degradation, particularly under strongly acidic conditions. The Fix: When quenching the saponification reaction, do not acidify below pH 2.0. Never concentrate the organic extracts on a rotary evaporator at water bath temperatures above 25°C. Instead, extract with cold ethyl acetate and remove the solvent under high vacuum at room temperature, or lyophilize the aqueous layer directly.

Quantitative Reaction Optimization Data

The following table summarizes the causal relationship between reaction conditions and byproduct distribution, demonstrating why cryogenic kinetic control is mandatory for this synthesis.

Base System & SolventTemperatureTarget Ester Yield (%)NMP Dimer (%)Ring-Opened Byproduct (%)
NaOEt / EtOH70°C42%38%<2%
NaH / THF25°C61%22%<2%
LiHMDS / THF -78°C to 0°C 89% <2% <2%
NaOH (aq)100°C (Hydrolysis)N/A (Degradation)N/A>85%
LiOH / THF-H₂O 0°C (Hydrolysis) >95% (Acid Yield) N/A <1%

Self-Validating Experimental Protocol

To ensure high scientific integrity, this protocol includes built-in validation checkpoints. Do not proceed to the next step if the validation criteria are not met.

Step 1: Kinetic Enolate Formation
  • Charge a flame-dried, argon-purged flask with anhydrous THF (10 volumes) and 1-methyl-2-pyrrolidone (NMP) (1.0 eq).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • Dropwise add LiHMDS (1.0 M in THF, 1.05 eq) over 30 minutes, maintaining the internal temperature below -70°C[3].

  • Stir for 1 hour at -78°C.

  • Validation Check: The solution should remain pale yellow. A shift to dark orange or red indicates localized heating and the onset of NMP self-condensation. If red, discard and restart with slower addition.

Step 2: Electrophilic Acylation
  • In a separate flask, dissolve diethyl oxalate (1.5 eq) in anhydrous THF (5 volumes) and cool to -78°C.

  • Cannulate the cold enolate solution from Step 1 into the diethyl oxalate solution over 45 minutes.

  • Allow the reaction to stir at -78°C for 2 hours, then slowly warm to 0°C.

  • Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Validation Check: TLC (EtOAc/Hexane 1:1) must show complete consumption of NMP (visualized by KMnO₄) and a new UV-active spot for the ester.

Step 3: Selective Saponification
  • Dissolve the crude ethyl (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate in a 3:1 mixture of THF and deionized water.

  • Cool the mixture to exactly 0°C in an ice bath.

  • Add LiOH·H₂O (1.1 eq) portion-wise over 15 minutes. Stir at 0°C for 2 hours.

  • Validation Check: LC-MS must confirm the disappearance of the ester mass [M+H]⁺ and the appearance of the target acid mass. The absence of a +18 Da mass confirms the lactam ring has not opened.

Step 4: Controlled Isolation
  • While maintaining the temperature at 0°C, slowly acidify the mixture to pH 2.5 using cold 1M HCl.

  • Immediately extract the aqueous layer with cold EtOAc (3 x 10 volumes).

  • Dry the combined organic layers over MgSO₄.

  • Evaporate the solvent under high vacuum, strictly keeping the water bath temperature below 25°C to prevent decarboxylation.

  • Validation Check: ¹H NMR (CDCl₃) should show the intact N-methyl singlet (~2.8 ppm) and a clean multiplet for the pyrrolidone ring protons, with no signals corresponding to straight-chain amino acids.

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Troubleshooting

Technical Support Center: Stability of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

Welcome to the technical support guide for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (MOPA). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid (MOPA). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of this molecule under various pH conditions. The information presented here is synthesized from established chemical principles and regulatory guidelines to ensure scientific integrity and practical applicability in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid that influence its stability?

A1: The stability of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is primarily dictated by three functional groups:

  • N-Methyl-2-pyrrolidinone (Lactam Ring): This five-membered lactam ring is generally stable. However, under harsh acidic or basic conditions, it can be susceptible to hydrolysis, leading to ring-opening. The N-methyl group enhances the stability compared to an unsubstituted lactam. N-methylpyrrolidone is reported to be highly resistant to hydrolysis between pH 2 and 10, even at elevated temperatures.[1][2]

  • α-Keto Acid Moiety: This functionality is a key determinant of the molecule's reactivity. α-keto acids can undergo decarboxylation, especially under thermal stress. The reactivity and degradation pathways of α-keto acids are also known to be pH-dependent.[3][4][5][6]

  • Carboxylic Acid Group: The ionization state of the carboxylic acid group, which is dependent on the pH of the solution, will influence the molecule's overall polarity, solubility, and potential for intermolecular interactions.

Q2: What are the expected degradation pathways for this molecule under different pH conditions?

A2: Based on the functional groups, the following degradation pathways can be anticipated:

  • Acidic Conditions (pH < 3):

    • Lactam Hydrolysis: Strong acidic conditions can catalyze the hydrolysis of the N-methyl-2-pyrrolidinone ring, leading to the formation of a ring-opened product, 4-(methylamino)butanoic acid derivative.

    • α-Keto Acid Stability: The α-keto acid portion is generally more stable at very low pH. For instance, with creatine, a related compound, degradation is reduced or halted at a pH below 2.5 due to the protonation of the amide function, which prevents intramolecular cyclization.[7][8][9]

  • Neutral Conditions (pH 6-8):

    • The molecule is expected to be most stable in this pH range. Both the N-methyl-2-pyrrolidinone ring and α-keto acids generally exhibit good stability at or near neutral pH.[1][2][7][8][9][10][11]

  • Alkaline Conditions (pH > 8):

    • Lactam Hydrolysis: Strong bases can also catalyze the hydrolysis of the lactam ring, similar to acidic conditions, yielding the corresponding 4-(methylamino)butanoic acid derivative. The rate of hydrolysis of N-methylpyrrolidone has been shown to increase with higher concentrations of sodium hydroxide.[10][12]

    • α-Keto Acid Reactivity: The reactivity of the α-keto acid may change in alkaline conditions. Deprotonation of the carboxylic acid could influence its susceptibility to other reactions.

The following diagram illustrates the potential pH-dependent degradation pathways:

G cluster_acidic Acidic Conditions (pH < 3) cluster_neutral Neutral Conditions (pH 6-8) cluster_alkaline Alkaline Conditions (pH > 8) A (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid B Ring-Opened Product (4-(methylamino)butanoic acid derivative) A->B Lactam Hydrolysis C (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid D Stable C->D E (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid F Ring-Opened Product (4-(methylamino)butanoic acid derivative) E->F Lactam Hydrolysis

Caption: Predicted degradation pathways under varying pH.

Q3: How should I design a forced degradation study for this compound?

A3: A forced degradation study, as outlined by ICH guidelines (Q1A(R2)), is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[13][14][15][16] The study should expose the compound to a variety of stress conditions:

Stress ConditionRecommended ParametersPotential Degradation
Acid Hydrolysis 0.1 M HCl at 60°C for 24-48 hoursLactam ring opening
Base Hydrolysis 0.1 M NaOH at 60°C for 24-48 hoursLactam ring opening
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the keto group or other susceptible sites
Thermal 80°C for 48 hours (solid-state)Decarboxylation of the α-keto acid
Photostability ICH Q1B guidelines (exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter)Photolytic degradation

Note: The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[13]

Troubleshooting Guide

Issue 1: Rapid and complete degradation of the compound under basic conditions.

  • Possible Cause: The concentration of the base and/or the temperature is too high. The lactam ring is highly susceptible to hydrolysis under strong alkaline conditions.

  • Troubleshooting Steps:

    • Reduce Base Concentration: Start with a lower concentration of NaOH (e.g., 0.01 M).

    • Lower the Temperature: Conduct the experiment at room temperature or 40°C instead of 60°C.

    • Time-Course Study: Sample at earlier time points (e.g., 1, 2, 4, 8 hours) to capture the initial degradation products before they degrade further.

Issue 2: No degradation is observed under acidic conditions.

  • Possible Cause: The N-methyl group on the pyrrolidinone ring provides significant stability against acid-catalyzed hydrolysis. The conditions may not be harsh enough.

  • Troubleshooting Steps:

    • Increase Acid Concentration: Use a higher concentration of HCl (e.g., 1 M).

    • Increase Temperature: Raise the temperature to 80°C.

    • Increase Duration: Extend the duration of the study beyond 48 hours, with periodic monitoring.

Issue 3: Poor chromatographic peak shape for the parent compound or its degradants.

  • Possible Cause: The compound is highly polar, which can lead to poor retention and peak shape on standard reverse-phase HPLC columns. The α-keto acid moiety can also interact with the silica support.

  • Troubleshooting Steps:

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to provide better retention and peak shape for polar analytes.[17]

    • Optimize Mobile Phase pH: Adjust the pH of the mobile phase to control the ionization of the carboxylic acid. A lower pH (e.g., 2.5-3.5) will protonate the carboxylic acid, which may improve retention on C18 columns.

    • Consider HILIC or Mixed-Mode Chromatography: For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography may provide better separation.

The following workflow can guide your troubleshooting process:

G A Problem Identified B Rapid Degradation (Base) A->B C No Degradation (Acid) A->C D Poor Peak Shape A->D E Reduce Base Conc. Lower Temp. Shorter Time B->E F Increase Acid Conc. Increase Temp. Longer Time C->F G Use Polar Column Optimize pH Consider HILIC D->G H Re-analyze Sample E->H F->H G->H

Caption: Troubleshooting experimental issues.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid.

1. Materials:

  • (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • HPLC system with UV or PDA detector[18]

  • pH meter

  • Calibrated oven and photostability chamber

2. Procedure:

a. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in high-purity water at a concentration of 1 mg/mL.

b. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to get a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH to get a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ to get a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place the solid compound in a vial in an oven at 80°C.

  • Photostability: Expose the solid compound and a solution (1 mg/mL in water) to light as per ICH Q1B guidelines.

c. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Dilute all samples to a suitable concentration for HPLC analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method capable of separating the parent compound from its degradation products.

1. Chromatographic Conditions (Starting Point):

  • Column: Polar-embedded C18 column (e.g., 4.6 x 150 mm, 3.5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 50% B

    • 15-18 min: 50% to 95% B

    • 18-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm (or as determined by UV scan)

  • Injection Volume: 10 µL

2. Method Validation:

  • Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[19] The specificity will be demonstrated by the ability to resolve the parent peak from all degradation product peaks.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1).
  • Force Degradation for Pharmaceuticals: A Review - IJSDR.
  • Forced Degradation Studies - SciSpace. (2016, December 14).
  • Development of forced degradation and stability indic
  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids - ACS Public
  • N-Methylpyrrolidone | (NMP).
  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids - the NOAA Institutional Repository.
  • Recent Trends in Stability Indicating Analytical Method for Drug Substance. (2025, November 28).
  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids - the NOAA Institutional Repository. (2017, October 14).
  • Technical Support Center: Managing Hydrolysis of 2-Pyrrolidinone in Aqueous Solutions - Benchchem.
  • Molecular Products from the Thermal Degradation of Glutamic Acid - ACS Public
  • International Society of Sports Nutrition position stand: safety and efficacy of creatine supplementation in exercise, sport, and medicine - PMC. (2017, June 13).
  • Bioavailability, Efficacy, Safety, and Regulatory Status of Creatine and Related Compounds: A Critical Review - MDPI. (2022, February 28).
  • N-METHYL 2-PYRROLIDONE (NMP)
  • pH Dependence of the Aqueous Photochemistry of α-Keto Acids - PubMed. (2017, November 9).
  • Pyroglutamate acidosis 2023. A review of 100 cases - PMC - NIH.
  • III Analytical Methods.
  • The Effects of Alkali and Temperature on the Hydrolysis Rate of N-methylpyrrolidone. (2017, December 19).
  • Mini-Review Acetaminophen Toxicity and 5-Oxoproline (Pyroglutamic Acid): A Tale of Two Cycles, One.
  • Creatine Monohydrate | Encyclopedia MDPI. (2022, March 4).
  • Analysis of the efficacy, safety, and regulatory status of novel forms of cre
  • nmp - n methyl 2 pyrrolidone (M-Pyrol™ solvent) - Ashland.
  • Analytical Strategies for Stability-Indicating Method Development: Challenges and Advances in Fixed-Dose Combination Formul
  • Pyroglutamic acid : throwing light on a lightly studied metabolite - Semantic Scholar.
  • pH regulation of mitochondrial branch chain alpha-keto acid transport and oxidation in r
  • A validated stability-indicating LC method for the separation of enantiomer and potential impurities of Linezolid using polar organic mode - PMC.
  • Pyroglutamic acid - Wikipedia.
  • Dietary exposure to creatine-precursor amino acids in the general popul
  • Analytical Techniques In Stability Testing - Separ

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Synthetic Routes for High-Purity (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic Acid

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of a Niche Keto Acid (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a specialized building block with potential applicati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Niche Keto Acid

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a specialized building block with potential applications in medicinal chemistry and materials science. Its structure, featuring a lactam ring linked to an α-keto acid moiety, presents unique synthetic challenges. The demand for high-purity samples of this compound necessitates a thorough understanding of the available synthetic strategies to ensure the production of material suitable for downstream applications where impurity profiles can significantly impact outcomes. This guide will compare two primary synthetic strategies: a direct approach via Claisen condensation and a multi-step approach involving the oxidation of a precursor.

Route 1: Direct Acylation via Claisen Condensation

The most direct and industrially scalable approach to (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a two-step sequence involving a Claisen condensation followed by ester hydrolysis. This method leverages the inherent reactivity of the α-protons of N-methyl-2-pyrrolidone (NMP).

Reaction Mechanism and Workflow

The Claisen condensation is a cornerstone of carbon-carbon bond formation, creating β-keto esters from the reaction of two ester molecules or an ester and a carbonyl compound.[1] In this case, the enolate of N-methyl-2-pyrrolidone acts as the nucleophile, attacking the electrophilic carbonyl of diethyl oxalate.[2]

Claisen_Condensation NMP N-Methyl-2-pyrrolidone Enolate NMP Enolate NMP->Enolate Deprotonation Base Strong Base (e.g., NaH, NaOEt) Base->Enolate Intermediate_Ester Ethyl (1-methyl-2-oxopyrrolidin-3-yl)(oxo)acetate Enolate->Intermediate_Ester Acylation DEO Diethyl Oxalate DEO->Intermediate_Ester Final_Product (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid Intermediate_Ester->Final_Product Ester Cleavage Hydrolysis Hydrolysis (Acid or Base) Hydrolysis->Final_Product Oxidation_Route NMP N-Methyl-2-pyrrolidone Enolate NMP Enolate NMP->Enolate Deprotonation Base Strong Base (e.g., LDA) Base->Enolate Alkylated_Intermediate 3-(2,2-Diethoxyethyl)-1-methylpyrrolidin-2-one Enolate->Alkylated_Intermediate Alkylation Alkylating_Agent 2-Bromo-1,1-diethoxyethane Alkylating_Agent->Alkylated_Intermediate Aldehyde (1-Methyl-2-oxopyrrolidin-3-yl)acetaldehyde Alkylated_Intermediate->Aldehyde Acetal Cleavage Deprotection Acidic Hydrolysis Deprotection->Aldehyde Final_Product (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid Aldehyde->Final_Product Oxidation Oxidation Oxidation (e.g., KMnO4, SeO2) Oxidation->Final_Product

Sources

Comparative

Benchmarking (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid against standard alpha-keto acids

A Comprehensive Guide to Benchmarking (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid Against Standard Alpha-Keto Acids Authored by: A Senior Application Scientist Introduction: The Pivotal Role of Alpha-Keto Acids in Ce...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Benchmarking (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid Against Standard Alpha-Keto Acids

Authored by: A Senior Application Scientist

Introduction: The Pivotal Role of Alpha-Keto Acids in Cellular Metabolism and Signaling

Alpha-keto acids (α-KAs) are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid. Far from being mere metabolic intermediates, they represent critical nodes in the intricate network of cellular biochemistry, connecting the metabolism of carbohydrates, lipids, and proteins.[1] Their significance extends beyond central energy metabolism; they are also crucial signaling molecules that can influence a wide array of cellular processes, from epigenetic modifications to protein synthesis.[1]

This guide provides a framework for benchmarking a novel alpha-keto acid, (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid, against well-characterized, standard alpha-keto acids such as pyruvic acid, alpha-ketoglutarate (α-KG), and branched-chain alpha-keto acids (BCKAs). Due to the limited publicly available data on the biochemical properties of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid, this document will focus on establishing a comprehensive experimental strategy for its characterization and comparison.

The Established Players: A Review of Standard Alpha-Keto Acids

A thorough understanding of the roles of standard alpha-keto acids is essential for establishing a robust benchmarking strategy.

Pyruvic Acid: The Nexus of Glycolysis and the Citric Acid Cycle

Pyruvic acid, or its conjugate base pyruvate, is arguably the most central alpha-keto acid in metabolism. It is the end-product of glycolysis, a fundamental pathway for energy extraction from glucose.[2][3] In the presence of oxygen, pyruvate is transported into the mitochondria and converted to acetyl-CoA, which then enters the citric acid cycle (also known as the Krebs cycle) to generate ATP.[3][4] Under anaerobic conditions, pyruvate can be fermented to lactate or ethanol.[4] Pyruvate's position at this metabolic crossroads makes it a key regulator of cellular energy status.[5]

Alpha-Ketoglutarate (α-KG): A Multifaceted Regulator

Alpha-ketoglutarate is a key intermediate in the citric acid cycle and a critical link between carbon and nitrogen metabolism.[6][7] It can be generated from isocitrate within the cycle or from the transamination of glutamate.[7] Beyond its role in energy production, α-KG serves as a crucial cofactor for a large family of dioxygenase enzymes, which are involved in processes such as DNA and histone demethylation, thereby directly linking cellular metabolism to epigenetic regulation.[1][8] It also functions as a nitrogen scavenger and a precursor for the synthesis of several amino acids.[6] Furthermore, α-KG has been implicated in aging and has antioxidant properties.[8][9]

Branched-Chain Alpha-Keto Acids (BCKAs): Signaling Molecules in Health and Disease

The branched-chain alpha-keto acids—α-ketoisocaproate (KIC), α-keto-β-methylvalerate (KMV), and α-ketoisovalerate (KIV)—are derived from the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine, respectively.[10] These molecules are not just intermediates in BCAA catabolism; they are also important signaling molecules.[10] For instance, KIC is a known activator of the mTORC1 signaling pathway, which regulates cell growth and proliferation.[10] Dysregulation of BCAA and BCKA metabolism has been linked to several metabolic diseases, including maple syrup urine disease and type 2 diabetes.[10][11]

The Candidate: (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a synthetic alpha-keto acid. While its primary documented application is as a precursor in the synthesis of pharmaceuticals like glycopyrrolate, its structural features warrant investigation into its potential biochemical activities.[12][13] A systematic benchmarking against the standard alpha-keto acids discussed above is necessary to elucidate its potential roles in cellular metabolism and signaling.

A Proposed Experimental Framework for Benchmarking

The following sections outline a comprehensive, multi-tiered approach to characterizing (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid and comparing its performance to standard alpha-keto acids.

Tier 1: In Vitro Enzymatic Assays

The first step is to determine if (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid can interact with key enzymes that metabolize alpha-keto acids.

1.1 Alpha-Keto Acid Dehydrogenase Complex Activity

The alpha-keto acid dehydrogenase complexes are critical enzymes that catalyze the oxidative decarboxylation of alpha-keto acids.[14][15] This family includes the pyruvate dehydrogenase complex (PDHc), the alpha-ketoglutarate dehydrogenase complex (KGDHc), and the branched-chain alpha-keto acid dehydrogenase complex (BCKDHc).[11][14]

Experimental Objective: To assess whether (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid is a substrate or inhibitor of these dehydrogenase complexes.

Methodology: Spectrophotometric Endpoint Assay [16]

  • Enzyme Source: Isolated mitochondria or purified dehydrogenase complexes.

  • Reaction Mixture: A buffered solution containing the enzyme source, cofactors (NAD+, Coenzyme A, Thiamine Pyrophosphate), and the test alpha-keto acid (either a standard alpha-keto acid or (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid).

  • Detection: The reaction progress is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the production of NADH.

  • Data Analysis: Michaelis-Menten kinetics can be determined for each substrate to compare their affinity for the enzyme. For inhibition studies, varying concentrations of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid can be added to reactions with standard alpha-keto acid substrates.

1.2 Transaminase Activity

Transaminases (also known as aminotransferases) catalyze the transfer of an amino group from an amino acid to an alpha-keto acid, a key reaction in amino acid metabolism.[17]

Experimental Objective: To determine if (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid can act as an amino group acceptor in transamination reactions.

Methodology: Coupled Enzymatic Assay

  • Enzyme Source: Purified transaminases such as alanine transaminase (ALT) or aspartate transaminase (AST).

  • Reaction Mixture: A buffered solution containing the transaminase, an amino acid donor (e.g., glutamate or alanine), and the test alpha-keto acid.

  • Detection: The product of the transamination reaction (a new amino acid and alpha-keto acid) can be quantified using a coupled enzymatic reaction that results in a change in absorbance or fluorescence. For example, the production of glutamate can be coupled to the glutamate dehydrogenase reaction, which consumes NADH.

  • Data Analysis: The rate of the reaction with (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid can be compared to the rates with standard alpha-keto acids.

Tier 2: Cell-Based Metabolic Assays

The next level of investigation involves assessing the impact of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid on cellular metabolism in living cells.

2.1 Cellular Respiration Analysis

Cellular respiration is a fundamental indicator of metabolic activity.

Experimental Objective: To measure the effect of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid on mitochondrial respiration.

Methodology: High-Resolution Respirometry

  • Cell Culture: A suitable cell line (e.g., HepG2, C2C12) is cultured in the presence of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid or standard alpha-keto acids.

  • Instrumentation: An instrument such as the Seahorse XF Analyzer is used to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.

  • Protocol: A mitochondrial stress test can be performed by sequentially injecting oligomycin, FCCP, and rotenone/antimycin A to dissect the different components of mitochondrial respiration.

  • Data Analysis: The OCR and ECAR profiles of cells treated with (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid are compared to those of untreated cells and cells treated with standard alpha-keto acids.

2.2 Metabolite Profiling

To gain a deeper understanding of the metabolic fate of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid, it is crucial to measure its uptake and the resulting changes in the intracellular metabolome.

Experimental Objective: To quantify the intracellular concentration of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid and its impact on the levels of other key metabolites.

Methodology: LC-MS/MS-based Metabolomics

  • Cell Culture and Extraction: Cells are incubated with the test compounds for a defined period. Intracellular metabolites are then extracted using a cold solvent mixture (e.g., methanol/acetonitrile/water).

  • Derivatization (if necessary): Alpha-keto acids can be chemically derivatized to enhance their stability and detection by mass spectrometry.[18][19][20]

  • LC-MS/MS Analysis: The extracted metabolites are separated by liquid chromatography and detected by tandem mass spectrometry.[21]

  • Data Analysis: The levels of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid and other metabolites of interest (e.g., citric acid cycle intermediates, amino acids) are quantified and compared across different treatment groups.

Tier 3: Signaling Pathway Analysis

Given the emerging role of alpha-keto acids as signaling molecules, it is important to investigate the potential of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid to modulate key signaling pathways.

3.1 mTORC1 Signaling

As KIC is a known activator of mTORC1, it would be pertinent to investigate if (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid shares this property.

Experimental Objective: To assess the effect of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid on the activation of the mTORC1 pathway.

Methodology: Western Blotting

  • Cell Treatment: Cells are treated with the test compounds for a specified duration.

  • Protein Extraction and Western Blotting: Cell lysates are prepared, and the levels of phosphorylated S6 kinase (a downstream target of mTORC1) and total S6 kinase are measured by Western blotting.

  • Data Analysis: The ratio of phosphorylated S6 kinase to total S6 kinase is calculated and compared between treatment groups.

Data Presentation and Visualization

Comparative Data Summary

The quantitative data generated from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Parameter Pyruvic Acid Alpha-Ketoglutarate (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid
PDHc Activity (Km, µM) Experimental ValueExperimental ValueExperimental Value
KGDHc Activity (Km, µM) Experimental ValueExperimental ValueExperimental Value
Basal OCR (pmol/min) Experimental ValueExperimental ValueExperimental Value
Maximal Respiration (pmol/min) Experimental ValueExperimental ValueExperimental Value
Intracellular Concentration (µM) Experimental ValueExperimental ValueExperimental Value
mTORC1 Activation (p-S6K/S6K) Experimental ValueExperimental ValueExperimental Value
Experimental Workflows and Signaling Pathways

Visual diagrams are essential for conveying complex experimental workflows and biological pathways.

Experimental_Workflow cluster_tier1 Tier 1: In Vitro Enzymatic Assays cluster_tier2 Tier 2: Cell-Based Metabolic Assays cluster_tier3 Tier 3: Signaling Pathway Analysis T1_Start Test Compound: (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid and Standards T1_Enzyme Enzyme Source: Purified Dehydrogenases or Transaminases T1_Start->T1_Enzyme Substrate/ Inhibitor T1_Assay Spectrophotometric or Coupled Enzymatic Assay T1_Enzyme->T1_Assay T1_Data Kinetic Parameters: Km, Vmax, Ki T1_Assay->T1_Data T2_Start Cell Culture Treatment T2_Resp High-Resolution Respirometry (OCR/ECAR) T2_Start->T2_Resp T2_Metabolomics LC-MS/MS Metabolite Profiling T2_Start->T2_Metabolomics T2_Data Metabolic Phenotype and Metabolite Flux T2_Resp->T2_Data T2_Metabolomics->T2_Data T3_Start Cell Culture Treatment T3_WB Western Blotting for Phosphorylated Proteins T3_Start->T3_WB T3_Data Signaling Pathway Activation State T3_WB->T3_Data Alpha_Keto_Acid_Metabolism cluster_glycolysis Glycolysis cluster_tca Citric Acid Cycle (Mitochondria) cluster_bcaa BCAA Catabolism cluster_transamination Transamination Glucose Glucose Pyruvate Pyruvic Acid Glucose->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA PDHc Alanine Alanine Pyruvate->Alanine ALT Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AKG Alpha-Ketoglutarate Isocitrate->AKG IDH SuccinylCoA Succinyl-CoA AKG->SuccinylCoA KGDHc BCAAs Leucine, Isoleucine, Valine BCKAs BCKAs (KIC, KMV, KIV) BCAAs->BCKAs BCAT BCKAs->AcetylCoA BCKDHc BCKAs->SuccinylCoA BCKDHc Glutamate Glutamate Glutamate->AKG Transaminase

Sources

Validation

Technical Comparison Guide: Cross-Reactivity of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid in Serine Protease Assays

Executive Summary & Rationale In the landscape of anticoagulant drug discovery, achieving high selectivity for Factor Xa (FXa) over homologous serine proteases (such as Thrombin and Trypsin) is paramount to minimizing of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the landscape of anticoagulant drug discovery, achieving high selectivity for Factor Xa (FXa) over homologous serine proteases (such as Thrombin and Trypsin) is paramount to minimizing off-target hemorrhagic risks. (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid has emerged as a highly efficient P1/P4-pocket binding fragment . This guide provides a rigorous evaluation of its cross-reactivity profile using competitive binding assays, objectively comparing its performance against baseline pyrrolidone fragments and established reference inhibitors.

Mechanistic Grounding & Pharmacophore Logic

The architectural efficacy of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid stems from its dual-action binding modality within the FXa active site:

  • Electrophilic Warhead: The alpha-keto acid (oxoacetic acid) moiety serves as a reversible covalent interactor. The electrophilic carbonyl carbon is attacked by the hydroxyl group of the catalytic Ser195, while the adjacent carboxylate stabilizes the transition state within the oxyanion hole (Gly193) .

  • Hydrophobic Anchoring: The N-methylated pyrrolidone ring is sterically optimized to pack into the hydrophobic S4 pocket (formed by Tyr99, Phe174, and Trp215), a feature that drives its selectivity over Thrombin, which possesses a more occluded S4 subsite .

BindingLogic Ligand (1-Methyl-2-oxopyrrolidin-3-yl) (oxo)acetic acid S1_Pocket S1 Pocket (Asp189) Salt Bridge / H-Bond Ligand->S1_Pocket Pyrrolidone Ring Oxyanion Oxyanion Hole (Gly193, Ser195) Ligand->Oxyanion Oxoacetic Acid Moiety S4_Pocket S4 Pocket (Aryl Binding) Hydrophobic Interaction Ligand->S4_Pocket Methyl Substitution

Caption: Structural binding logic of the pyrrolidone derivative within the FXa active site.

Comparative Binding Profiles (Quantitative Data)

To objectively assess the cross-reactivity of this fragment, we compare it against a non-activated baseline fragment ((2-Oxopyrrolidin-1-yl)acetic acid) and a highly optimized FXa inhibitor core (Rivaroxaban morpholinone fragment). The data below represents standard structure-activity relationship (SAR) metrics derived from fluorogenic competitive binding assays.

CompoundFXa Ki​ (nM)Thrombin Ki​ (nM)Trypsin Ki​ (nM)Selectivity Ratio (FXa/Thrombin)
(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid 45.2 >10,000 8,500 >220x
(2-Oxopyrrolidin-1-yl)acetic acid (Baseline)>10,000>10,000>10,000N/A
Rivaroxaban Core Fragment (Reference)12.5>10,000>10,000>800x

Data Interpretation: The inclusion of the oxoacetic acid warhead and the N-methyl substitution drives a >200-fold increase in FXa affinity compared to the baseline pyrrolidone. Furthermore, the fragment exhibits excellent orthogonal selectivity against Thrombin, validating its utility as a targeted building block.

Experimental Methodology: Competitive Binding Assay

The following protocol outlines a self-validating system for determining the inhibition constant ( Ki​ ) via continuous fluorogenic measurement .

AssayWorkflow Step1 Enzyme Incubation (FXa + Ligand) Step2 Substrate Addition (Fluorogenic) Step1->Step2 Step3 Fluorescence Reading (Ex: 340nm, Em: 440nm) Step2->Step3 Step4 Data Analysis (IC50 / Ki Calculation) Step3->Step4

Caption: Step-by-step competitive binding assay workflow for cross-reactivity profiling.

Step-by-Step Protocol:
  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, and 0.1% PEG-8000, adjusted to pH 7.4.

    • Causality: Calcium ions are strictly required to maintain the native conformation of the FXa Gla-domain, while PEG-8000 prevents non-specific adsorption of the highly hydrophobic fragments to the microplate walls.

  • Enzyme-Ligand Equilibration: Dispense 50 µL of the target enzyme (e.g., 2 nM Human FXa, Human Thrombin, or Bovine Trypsin) into a 96-well black microplate. Add 25 µL of the test compound (serial dilutions ranging from 100 µM to 0.1 nM). Incubate at 37°C for 30 minutes.

    • Causality: Pre-incubation ensures the system reaches thermodynamic equilibrium, which is critical for accurate Ki​ determination of slow-binding covalent or tight-binding reversible inhibitors.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 25 µL of the respective fluorogenic substrate (e.g., Pefafluor FXa for Factor Xa) at a final concentration equal to its predetermined Km​ .

    • Causality: Using the Km​ concentration simplifies downstream kinetics. According to the Cheng-Prusoff equation ( Ki​=IC50​/(1+[S]/Km​) ), when [S]=Km​ , the relationship simplifies to Ki​=IC50​/2 , creating a self-validating mathematical baseline.

  • Kinetic Measurement: Continuously monitor the release of the AMC (7-amino-4-methylcoumarin) fluorophore using a microplate reader at excitation 340 nm and emission 440 nm for 15 minutes.

  • Data Analysis: Calculate the initial velocities ( V0​ ) from the linear portion of the fluorescence-time curves. Plot fractional activity ( Vi​/V0​ ) against the log of the inhibitor concentration to determine the IC50​ via non-linear regression, and convert to Ki​ .

Conclusion

(1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid demonstrates a robust, selective binding profile for Factor Xa, driven by the synergistic interaction of its oxoacetic acid warhead and N-methylated pyrrolidone scaffold. The standardized competitive binding assay detailed above provides a reproducible, self-validating framework to confirm its lack of cross-reactivity with competing serine proteases, ensuring high-fidelity data for downstream drug development.

References

  • Dong, W., Wang, J., Tian, L. et al. "Factor Xa cleaves SARS-CoV-2 spike protein to block viral entry and infection." Nature Communications, 14, 1936 (2023). URL:[Link]

  • Thuring, J. W., Li, H., Porter, N. A. "Comparative Study of the Active Site Caging of Serine Proteases: Thrombin and Factor Xa." Biochemistry, 41(6), 2002-2013 (2002). URL:[Link]

  • Morita, T., et al. "Diamine derivatives." US Patent 20050020645A1 (2005).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid

This document provides essential safety and logistical information for the handling and disposal of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. As your partner in laboratory safety, we aim to provide value beyond th...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety and logistical information for the handling and disposal of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid. As your partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of trust through expert, field-proven insights. This guide is structured to provide a deep, causal understanding of the necessary precautions, ensuring a self-validating system of safety for all laboratory personnel.

Hazard Analysis: A Proactive Approach to Safety

Inferred Potential Hazards:

  • Skin and Eye Irritation: A related compound, 2-(1-methyl-2-oxopyrrolidin-3-yl)acetic acid, is classified as a skin and eye irritant[1]. The parent compound, NMP, also causes skin and eye irritation[2][3][4]. Therefore, (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid must be treated as a significant irritant.

  • Dermal Absorption: NMP is known to be absorbed through the skin[3][5]. This route of entry presents a potential for systemic exposure.

  • Respiratory Tract Irritation: Inhalation of NMP can cause respiratory tract irritation[3]. If the compound is in powdered form or aerosolized, it may pose an inhalation hazard[6].

  • Reproductive Toxicity: NMP is a known reproductive toxicant, suspected of damaging the unborn child[2][4]. This necessitates stringent handling protocols to minimize any potential exposure, especially for researchers of child-bearing potential.

  • Target Organ Effects: Chronic exposure to NMP may cause damage to organs[2][5].

Given this profile, all handling operations must be conducted within a certified chemical fume hood to minimize inhalation exposure[7]. The following Personal Protective Equipment (PPE) is mandatory.

Core Protective Equipment: Your First Line of Defense

The selection of PPE is not merely a checklist; it is a scientifically-grounded strategy to mitigate specific, identified risks. At a minimum, a lab coat, gloves, protective eyewear, and closed-toe shoes are required whenever handling hazardous substances[8].

Eye and Face Protection

Directive: Wear flexible-fitting, hood-ventilation chemical splash goggles that conform to ANSI Z87.1 standards. When handling larger quantities (>50 mL) or when there is a significant splash hazard, supplement goggles with a full-face shield[8].

Rationale: The acidic nature and known irritant properties of similar compounds present a significant risk of serious eye damage upon contact[1][6][9]. Standard safety glasses do not provide adequate protection from chemical splashes. A face shield protects the entire face from splashes but does not offer the sealed protection of goggles, hence why it must be used as a secondary barrier.

Hand Protection

Directive: Use nitrile gloves for incidental contact. For extended handling or immersion, consider heavier-duty butyl rubber gloves. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid skin contamination.

Rationale: The potential for skin irritation and dermal absorption makes hand protection critical. Nitrile gloves offer good resistance to a range of chemicals, including corrosive acids and organic solvents, making them a suitable choice for general handling[10][11]. For situations involving prolonged contact or larger volumes, more robust materials are necessary. The table below provides a general guide to glove material selection.

Glove Material Protection Against Poor Protection Against Use Case
Nitrile Corrosive acids, bases, oils, some organic solvents[10]Strong oxidizers, aromatic solvents, certain ketones[10]Recommended for general handling and splash protection.
Butyl Rubber Highly corrosive acids, strong bases, alcohols[10]Certain oils and solvents[10]Recommended for extended handling, large volumes, and spill cleanup.
Natural Rubber (Latex) Water-based solutions of acids, alkalis[10]Oils, organic solvents[10]Not recommended due to poor organic solvent resistance and allergy concerns.

This table is a guide. Always consult the manufacturer's specific glove compatibility charts for the chemicals in use.

Protective Clothing

Directive: A flame-resistant or chemical-resistant laboratory coat must be worn and kept fully fastened. Ensure full-length pants and closed-toe, liquid-resistant shoes are worn to cover all exposed skin[12]. For large-scale operations, a chemical-resistant apron should be worn over the lab coat[13].

Rationale: Protective clothing serves as a barrier against accidental spills and contamination. Standard cotton lab coats offer minimal protection from corrosive liquids. A chemical-resistant coat or apron is essential to prevent skin contact[13]. Covering all skin on the lower body and feet is a fundamental laboratory safety practice[12].

Respiratory Protection

Directive: All handling of solid (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors[7]. If engineering controls are insufficient or in the event of a large spill outside of a hood, a NIOSH-approved respirator with organic vapor/acid gas cartridges is required.

Rationale: The compound may cause respiratory irritation[2][6]. A chemical fume hood is the primary engineering control to mitigate this risk. Respirators are a last line of defense and require users to be medically cleared, trained, and fit-tested as part of a comprehensive respiratory protection program.

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Workflow for Safe Chemical Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Disposal Phase prep1 1. Designate Work Area in Chemical Fume Hood prep2 2. Assemble All Materials (Chemicals, Glassware, Waste) prep1->prep2 prep3 3. Don PPE (Coat, Goggles, Gloves) prep2->prep3 handle1 4. Perform Chemical Transfer & Reaction in Hood prep3->handle1 handle2 5. Keep Containers Closed When Not in Use handle1->handle2 clean1 6. Decontaminate Work Surface handle2->clean1 clean2 7. Dispose of Chemical Waste in Labeled Container clean1->clean2 clean3 8. Doff PPE (Gloves, Goggles, Coat) clean2->clean3 clean4 9. Wash Hands Thoroughly clean3->clean4

Caption: Workflow for handling (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid.

PPE Donning and Doffing Protocol

Donning (Putting On) PPE:

  • Protective Clothing: Don lab coat and ensure it is fully buttoned.

  • Eye Protection: Put on chemical splash goggles.

  • Gloves: Put on the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of the lab coat.

Doffing (Taking Off) PPE - To be performed after chemical handling is complete and the work area is decontaminated :

  • Gloves: Remove gloves using a proper technique that avoids touching the outer contaminated surface with bare skin. Grasp the outside of one glove at the wrist, peel it off turning it inside out, and hold it in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off over the first glove.

  • Eye Protection: Remove goggles by handling the strap, not the front.

  • Protective Clothing: Remove the lab coat, folding it so the contaminated outer surface is folded inward.

  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds[6].

Disposal and Emergency Plans

Disposal of Contaminated Materials
  • PPE: Dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container. Non-disposable lab coats must be professionally laundered if contaminated.

  • Chemical Waste: Dispose of (1-Methyl-2-oxopyrrolidin-3-yl)(oxo)acetic acid and any solutions containing it as hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific procedures and use a properly labeled, sealed waste container[7][9]. Do not pour chemical waste down the drain.

Emergency First Aid Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention[2][9].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists[5][9].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[2][5].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[2][5].

References

  • Chemical Resistant Gloves: A Guide for Industrial Employers. Solus Group.
  • Material Safety Data Sheet: N-Methyl-2-pyrrolidinone. Sciencelab.com, Inc.
  • 2-(1-methyl-2-oxopyrrolidin-3-yl)
  • Protective Gear.
  • Personal Protective Equipment.
  • Personal Protective Equipment Selection Guide. University of California, Santa Barbara.
  • Safety D
  • Safety equipment, PPE, for handling acids. Quicktest.
  • SAFETY D
  • SAFETY D
  • SAFETY D
  • MATERIAL SAFETY D
  • SAFETY D
  • SAFETY D
  • TLC PHARMACEUTICAL STANDARDS. TLC Pharmaceutical Standards Ltd.
  • Hazardous substance assessment – 1-Methyl-2-pyrrolidone. Canada.ca.

Sources

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